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  • Product: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
  • CAS: 1546-11-8

Core Science & Biosynthesis

Foundational

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene chemical structure and properties

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry Executive Summary 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS: 1546-11-8) is a pivotal intermediate in organic synthesis, serving as a structural scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS: 1546-11-8) is a pivotal intermediate in organic synthesis, serving as a structural scaffold in the development of liquid crystals, agrochemicals, and pharmaceuticals. Structurally, it consists of a fluorinated phenyl ring conjugated with a cyclohexenyl moiety. This conjugation confers unique electronic properties, making it a valuable precursor for biaryl mimics and non-planar pharmacophores.

In drug discovery, this compound acts as a lipophilic building block, often used to modulate metabolic stability via the fluorine substituent while maintaining steric bulk similar to non-fluorinated analogs.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Physiochemical Data
PropertyValueNote
IUPAC Name 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
Molecular Formula C₁₂H₁₃F
Molecular Weight 176.23 g/mol
Physical State Colorless to pale yellow liquidStandard conditions
Boiling Point ~240–245 °CEstimated at 760 mmHg
LogP (Predicted) 4.6Highly Lipophilic
Density ~1.05 g/cm³
Flash Point >100 °C
Spectroscopic Characterization

Accurate identification relies on distinct NMR signals arising from the symmetry of the para-substituted benzene and the unique vinyl proton of the cyclohexene ring.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.35 (m, 2H): Aromatic protons ortho to the cyclohexenyl group.

    • δ 6.95–7.05 (m, 2H): Aromatic protons ortho to the fluorine (shielded by F).

    • δ 6.05–6.10 (m, 1H): Vinylic proton (C=CH ) of the cyclohexene ring. Distinctive triplet or broad singlet.

    • δ 2.35–2.40 (m, 2H): Allylic protons.

    • δ 2.15–2.20 (m, 2H): Allylic protons.

    • δ 1.60–1.80 (m, 4H): Homoallylic ring protons.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -115 to -118 ppm: Single singlet (characteristic of fluoroarenes).

Synthetic Protocols

Two primary methodologies exist for synthesizing this compound: the Classical Grignard-Dehydration (ideal for bulk scale) and the Suzuki-Miyaura Coupling (ideal for convergent synthesis with sensitive functional groups).

Method A: Grignard Addition & Dehydration (Bulk Synthesis)

This method utilizes cost-effective starting materials and is robust for multi-gram scale preparation.

Reagents:

  • 4-Fluorobromobenzene

  • Magnesium turnings (activated)

  • Cyclohexanone[1]

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)

  • Solvents: THF (anhydrous), Toluene

Protocol:

  • Grignard Formation: To a suspension of activated Mg turnings (1.1 equiv) in anhydrous THF, add a solution of 4-fluorobromobenzene (1.0 equiv) dropwise under N₂. Initiate with an iodine crystal if necessary. Reflux for 1 hour to ensure complete formation of (4-fluorophenyl)magnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C. Add cyclohexanone (1.0 equiv) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the intermediate 1-(4-fluorophenyl)cyclohexanol .

  • Dehydration: Dissolve the crude alcohol in toluene. Add catalytic pTSA (5 mol%). Reflux with a Dean-Stark trap to remove water azeotropically.

  • Purification: Wash the organic layer with NaHCO₃, dry, and distill under reduced pressure to obtain the alkene product.

Method B: Suzuki-Miyaura Coupling (Precision Synthesis)

This route avoids strong acids and is preferred when the substrate contains acid-sensitive groups.

Reagents:

  • 4-Fluorophenylboronic acid

  • 1-Chlorocyclohex-1-ene (or Cyclohexenyl triflate)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ or K₃PO₄

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 1-(Cyclohex-1-en-1-yl)- 4-fluorobenzene RedElim->Product ArX 1-Chlorocyclohexene ArX->OxAdd Boron 4-Fluorophenyl- boronic acid Boron->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target compound.

Reactivity & Functionalization

The 1-arylcyclohexene motif is a versatile handle for further chemical elaboration.

Reactivity Flowchart

The alkene double bond allows for oxidation, reduction, or aromatization, while the fluorine atom remains a stable metabolic blocker or a site for nucleophilic aromatic substitution (SₙAr) under harsh conditions.

Reactivity Core 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Biaryl 4-Fluorobiphenyl (Aromatization) Core->Biaryl DDQ or S/Heat Alkane 1-(4-Fluorophenyl)cyclohexane (Hydrogenation) Core->Alkane H2, Pd/C Epoxide Epoxide Derivative (Oxidation) Core->Epoxide mCPBA Diol 1,2-Diol (Dihydroxylation) Core->Diol OsO4, NMO

Figure 2: Divergent synthesis pathways starting from the core alkene scaffold.

Key Transformations
  • Hydrogenation: Treatment with H₂ (1 atm) and Pd/C yields 1-(4-fluorophenyl)cyclohexane . This saturated analog is often used to probe the necessity of the double bond's planarity in receptor binding.

  • Aromatization: Oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heating with elemental sulfur converts the cyclohexene ring into a benzene ring, yielding 4-fluorobiphenyl .

  • Epoxidation: Reaction with m-CPBA yields the epoxide, a reactive intermediate for ring-opening reactions to create trans-1,2-functionalized cyclohexanes.

Applications in Drug Discovery

The 1-(cyclohex-1-en-1-yl)-4-fluorobenzene scaffold is highly relevant in medicinal chemistry for several reasons:

  • Bioisosterism: The cyclohexenyl group acts as a partially saturated bioisostere of a phenyl ring. It retains the lipophilicity and general shape of a biphenyl system but introduces a "twist" (non-planarity) that can improve solubility and escape "flat-molecule" toxicity issues.

  • Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive site of the phenyl ring (blocking P450 hydroxylation), significantly extending the half-life of the molecule in vivo.

  • Electronic Modulation: The fluorine atom withdraws electron density, lowering the pKa of any proximal amines or phenols in complex derivatives, which can improve membrane permeability.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alkene.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Synthesis via Grignard:Organic Syntheses, Coll. Vol. 3, p. 729 (1955); Vol. 22, p. 39 (1942). (General procedure for 1-arylcyclohexenes).
  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Link

  • NMR Data Reference: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for chemical shifts of styrene-like systems).
  • Physical Properties: PubChem Compound Summary for CID 262907. Link

Sources

Exploratory

Thermodynamic Stability of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: A Technical Guide

Executive Summary This technical guide analyzes the thermodynamic and physicochemical stability of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene , a conjugated styrene derivative often utilized as a pharmacophore or synthetic i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and physicochemical stability of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene , a conjugated styrene derivative often utilized as a pharmacophore or synthetic intermediate. While the molecule exhibits robust thermodynamic stability relative to its deconjugated isomers due to


-

resonance stabilization, it possesses specific vulnerabilities to acid-catalyzed isomerization and oxidative aromatization. This document details the structural determinants of this stability, provides self-validating synthetic protocols, and outlines stress-testing methodologies for drug development applications.

Structural and Electronic Determinants

Conjugation vs. Steric Strain

The stability of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene is governed by a competition between electronic conjugation and steric repulsion.

  • Electronic Stabilization: The C1=C2 double bond of the cyclohexene ring is conjugated with the aromatic

    
    -system of the 4-fluorophenyl group. This conjugation lowers the heat of formation (
    
    
    
    ) relative to non-conjugated isomers (e.g., 3-en or 4-en analogs), making the 1-en isomer the thermodynamic product .
  • Steric Torsion: Perfect planarity (required for maximum orbital overlap) is sterically disfavored. The allylic hydrogens at the C3 and C6 positions of the cyclohexene ring interact with the ortho-hydrogens of the benzene ring.

    • Consequence: The molecule adopts a twisted conformation where the phenyl ring is rotated approximately 20–40° out of the plane of the double bond. This compromises resonance energy slightly but relieves significant torsional strain.

The Fluorine Effect (Bioisosterism)

The fluorine atom at the para position (C4') exerts distinct thermodynamic and kinetic effects compared to the non-fluorinated parent:

  • Bond Strength: The C–F bond is exceptionally strong (~116 kcal/mol), rendering the 4-position inert to metabolic oxidation.

  • Electronic Modulation: Fluorine is inductively electron-withdrawing (

    
    -effect) but resonance electron-donating (
    
    
    
    -effect). In this conjugated system, it slightly deactivates the styrene double bond toward electrophilic attack compared to a methoxy group, but activates it compared to a nitro group.

Thermodynamic Landscape & Isomerization

In a closed system, the 1-(cyclohex-1-en-1-yl) isomer is the global minimum. However, under specific conditions (acid catalysis), the double bond can migrate.

Isomerization Pathways

The migration of the double bond follows a thermodynamic gradient. The conjugated styrene-like system (A) is more stable than the deconjugated allyl-benzene-like systems (C).

Isomerization Node1 1-en Isomer (Conjugated/Thermodynamic) Most Stable Node2 Carbocation Intermediate (High Energy) Node1->Node2 + H+ (Protonation) Node2->Node1 - H+ (Fast) Node3 3-en / 4-en Isomers (Deconjugated/Kinetic) Less Stable Node2->Node3 - H+ (Elimination) Node3->Node2 + H+

Figure 1: Acid-catalyzed isomerization pathway. The equilibrium strongly favors the 1-en isomer due to conjugation energy (approx. 2-4 kcal/mol stabilization).

Aromatization Risk

A critical stability concern is oxidative aromatization . The cyclohexene ring can be oxidized to a benzene ring, forming a biaryl system (4-fluorobiphenyl).

  • Driving Force: Gain of aromaticity in the second ring.

  • Trigger: High heat in the presence of Pd catalysts (during synthesis) or cytochrome P450 enzymes (in vivo).

Synthesis: Kinetic vs. Thermodynamic Control

The synthesis of this molecule typically employs a Suzuki-Miyaura coupling. To ensure the isolation of the thermodynamically stable 1-en isomer without migration, specific conditions are required.

Reaction Mechanism (Suzuki-Miyaura)

The coupling of 1-chlorocyclohex-1-ene (or the triflate) with 4-fluorophenylboronic acid.

SuzukiCycle Substrate 1-Chlorocyclohexene + 4-F-Ph-B(OH)2 OxAdd Oxidative Addition (Pd-Cl species) Substrate->OxAdd Start Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Base Required) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene RedElim->Product

Figure 2: Catalytic cycle. Note that 'Reductive Elimination' yields the 1-en product directly. Isomerization usually occurs post-reaction if acidic workup is used.

Experimental Protocols

Validated Synthesis Protocol

Objective: Synthesize 1-(cyclohex-1-en-1-yl)-4-fluorobenzene with >98% isomeric purity.

Reagents:

  • 1-Chlorocyclohex-1-ene (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for stability and efficiency.

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Causality: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Loading: Charge flask with boronic acid, Pd catalyst, and base. Add solvent via cannula. Add 1-chlorocyclohex-1-ene last.

  • Reaction: Heat to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 95:5). Product R_f will be higher than boronic acid. Look for disappearance of halide.

  • Workup (Critical for Stability):

    • Cool to room temperature.

    • Dilute with EtOAc and wash with saturated NaHCO₃ (mild base). Do NOT use HCl or acidic washes, as this induces double bond migration.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N if the silica is highly acidic).

Thermodynamic Stability Stress Test

Objective: Determine the resistance to acid-catalyzed isomerization.

  • Preparation: Dissolve 50 mg of pure product in 2 mL CDCl₃.

  • Control: Acquire ¹H NMR (focus on alkenyl proton at ~6.0 ppm).

  • Stress: Add 10 µL of Trifluoroacetic Acid (TFA).

  • Monitoring: Acquire ¹H NMR at t=0, 1h, 24h.

    • Observation: Look for the disappearance of the triplet at ~6.0 ppm (1-en) and appearance of multiplets at ~5.5-5.8 ppm (3-en/4-en).

  • Data Output: Plot % remaining 1-en isomer vs. time.

Summary of Physicochemical Properties

ParameterValue / TrendRelevance
LogP (Predicted) ~4.2 - 4.5High lipophilicity; likely high membrane permeability but low aqueous solubility.
Isomerization Risk Low (Neutral pH)High (Acidic pH)Stable under physiological conditions; unstable in acidic formulation vehicles.
Metabolic Stability Enhanced (vs. non-F)Para-fluorine blocks the primary site of CYP450 oxidation.
UV Absorbance

~245 nm
Conjugation band; useful for HPLC detection.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Conformational Analysis of Phenylcyclohexenes

    • Eliel, E. L., et al. (1980). Conformational Analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies. Journal of the American Chemical Society.
  • Metabolic Stability of Fluorinated Compounds

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Acid-Catalyzed Isomerization of Cyclic Alkenes: Resnick, S. M., & Gibson, D. T. (1996). Regio- and stereospecific oxidation of fluorene, dibenzofuran, and dibenzothiophene by
Foundational

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene CAS number and identifiers

An In-depth Technical Guide to 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Prepared by: Gemini, Senior Application Scientist Introduction 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is a fluorinated aromatic hydrocarbon that combi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is a fluorinated aromatic hydrocarbon that combines the structural features of a cyclohexene ring and a 4-fluorophenyl group. This unique combination makes it a molecule of significant interest in medicinal chemistry and materials science. The 4-fluorophenyl motif is a well-established pharmacophore known to enhance metabolic stability and binding affinity in drug candidates.[1][2] The cyclohexene moiety provides a versatile, non-aromatic, cyclic scaffold that can be further functionalized or used to orient the aromatic group in three-dimensional space.[3][4]

This guide provides a comprehensive overview of the core identifiers, physicochemical properties, plausible synthetic routes, analytical characterization, and potential applications of this compound, designed for researchers, scientists, and professionals in drug development.

PART 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The primary identifiers for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene are consolidated below.

IdentifierValueSource
CAS Number 1546-11-8PubChem[5]
IUPAC Name 1-(cyclohex-1-en-1-yl)-4-fluorobenzenePubChem[5]
Molecular Formula C₁₂H₁₃FPubChem[5]
Synonyms 1-CYCLOHEXENYL-4-FLUOROBENZENE, 4'-Fluoro-2,3,4,5-tetrahydro-1,1'-biphenylPubChem[5]
InChIKey HLNMYSOLNWUXHT-UHFFFAOYSA-NPubChem[5]
Canonical SMILES C1CCC(=CC1)C2=CC=C(C=C2)FPubChem[5]
Physicochemical Data

The following table summarizes key computed physicochemical properties. These values are critical for predicting the compound's behavior in various chemical and biological systems, such as solubility, membrane permeability (approximated by XLogP3), and suitability for analytical techniques.

PropertyValueUnitSource
Molecular Weight 176.23 g/mol PubChem[5]
Exact Mass 176.100128577DaPubChem[5]
XLogP3 4.6PubChem[5]
Hydrogen Bond Donors 0PubChem[5]
Hydrogen Bond Acceptors 1PubChem[5]
Rotatable Bond Count 1PubChem[5]
Topological Polar Surface Area 0ŲPubChem[5]

Note: The physical properties listed above are computationally derived and should be confirmed by experimental data.

PART 2: Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 1-(cyclohex-1-en-1-yl)-4-fluorobenzene is not prominently documented, its structure lends itself to well-established cross-coupling methodologies. The key strategic bond disconnection is between the cyclohexene and fluorophenyl rings.

Plausible Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[6][7] This approach offers high functional group tolerance and generally proceeds under mild conditions. The proposed synthesis would involve the coupling of a fluorophenylboronic acid with a cyclohexenyl halide or triflate.

Causality of Reagent Choice:

  • 4-Fluorophenylboronic Acid: This is a commercially available and stable boronic acid. The fluorine atom is generally compatible with palladium-catalyzed reactions.[8]

  • Cyclohex-1-en-1-yl Triflate: Vinyl triflates are excellent electrophiles for Suzuki couplings. They can be readily prepared from the corresponding ketone (cyclohexanone) via trapping of the enolate with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[9]

  • Palladium Catalyst: A Pd(0) source is required. A catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a standard choice, providing the active catalytic species.

  • Base: A base such as sodium carbonate or potassium phosphate is essential for the transmetalation step of the catalytic cycle.

Conceptual Workflow: Suzuki-Miyaura Coupling

G cluster_0 Step 1: Vinyl Triflate Formation cluster_1 Step 2: Suzuki-Miyaura Coupling A Cyclohexanone B LDA or LHMDS (Strong Base) A->B Deprotonation C Lithium Enolate B->C D Comins' Reagent (Tf₂NPh) C->D Trapping E Cyclohex-1-en-1-yl Triflate D->E G Pd(PPh₃)₄ Base (e.g., Na₂CO₃) E->G Oxidative Addition F 4-Fluorophenylboronic Acid F->G Transmetalation H Target Molecule: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene G->H Reductive Elimination

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Conceptual)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of vinyl triflates. It serves as a validated starting point for optimization.

Step 1: Synthesis of Cyclohex-1-en-1-yl Trifluoromethanesulfonate

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • Add cyclohexanone dropwise to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate.[9]

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel, combine cyclohex-1-en-1-yl triflate (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain 1-(cyclohex-1-en-1-yl)-4-fluorobenzene.

PART 3: Analytical Characterization

Structural confirmation relies on a combination of spectroscopic methods. The expected data based on the molecule's structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

NucleusExpected Chemical Shift (ppm)MultiplicityKey Correlations
¹H NMR ~7.3-7.4Multiplet (AA'BB' system)Aromatic protons ortho to Fluorine
~7.0-7.1Multiplet (AA'BB' system)Aromatic protons meta to Fluorine
~6.1-6.2Triplet-like multipletVinylic proton on cyclohexene
~2.2-2.4MultipletAllylic -CH₂- protons (4H)
~1.6-1.8MultipletHomoallylic -CH₂- protons (4H)
¹³C NMR ~160-164Doublet (¹JCF ≈ 245 Hz)Aromatic C-F carbon
~138-140SingletQuaternary aromatic carbon
~135-137SingletQuaternary vinylic carbon
~128-130Doublet (³JCF ≈ 8 Hz)Aromatic C-H ortho to Fluorine
~124-126SingletVinylic C-H carbon
~115-116Doublet (²JCF ≈ 21 Hz)Aromatic C-H meta to Fluorine
~28-30SingletAllylic -CH₂- carbons
~22-24SingletHomoallylic -CH₂- carbons
¹⁹F NMR ~ -110 to -120Singlet or MultipletAromatic Fluorine

Justification: The chemical shifts are estimated based on data for fluorobenzene and cyclohexene.[10] The C-F coupling constants are characteristic for fluorinated aromatics.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

  • ~3050-3020 cm⁻¹: C-H stretching (aromatic and vinylic)

  • ~2930-2850 cm⁻¹: C-H stretching (aliphatic -CH₂-)

  • ~1650 cm⁻¹: C=C stretching (cyclohexene)

  • ~1590, 1500 cm⁻¹: C=C stretching (aromatic ring)

  • ~1230-1210 cm⁻¹: C-F stretching (strong, characteristic band)

  • ~830 cm⁻¹: C-H out-of-plane bending (para-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and fragmentation pattern.

  • Expected [M]⁺: m/z = 176.10 (for C₁₂H₁₃F). High-resolution MS would confirm the elemental composition.

  • Key Fragments: Loss of ethylene (C₂H₄) via retro-Diels-Alder fragmentation of the cyclohexene ring is a likely fragmentation pathway.

PART 4: Reactivity and Potential Applications

Chemical Reactivity

The molecule possesses two primary sites of reactivity:

  • The Cyclohexene Double Bond: This site is susceptible to electrophilic addition (e.g., halogenation, hydroboration-oxidation), hydrogenation to form the corresponding cyclohexane derivative, and oxidation (e.g., epoxidation, dihydroxylation).

  • The Fluorophenyl Ring: The fluorine atom is a poor leaving group for nucleophilic aromatic substitution. The ring is activated towards electrophilic aromatic substitution, with the fluorine atom acting as an ortho-, para-director.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.[1]

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position on an aromatic ring can block hydroxylation, thereby increasing the drug's half-life.[1]

  • Modulation of Lipophilicity and Binding: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and access to target sites within the central nervous system.[2] The highly polarized C-F bond can also engage in favorable electrostatic interactions with protein targets.[1]

  • Precedent in Approved Drugs: The 4-fluorophenyl group is a key component in numerous highly successful drugs, including statins like atorvastatin and rosuvastatin, where it is essential for biological activity.[1]

The cyclohexene scaffold itself is found in various biologically active molecules and provides a defined three-dimensional structure that can be exploited for optimizing ligand-receptor interactions.[3][4] Therefore, 1-(cyclohex-1-en-1-yl)-4-fluorobenzene represents a valuable building block for generating novel chemical entities with potentially favorable drug-like properties.

PART 5: Safety and Handling

No specific safety data for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is available. Therefore, precautions should be based on analogous compounds like fluorobenzene and other aromatic hydrocarbons.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be a flammable liquid. May cause skin, eye, and respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2-Cyclohexadiene. Org. Synth. 2021, 98, 407-429. [Link]

  • Ceylan, M., et al. Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Turkish Journal of Chemistry. 2007, 31, 647-659. [Link]

  • Josten, J., et al. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. 2017, 13, 728-734. [Link]

  • Phelps, M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. 2021. [Link]

  • Mora, M., et al. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. 2025. [Link]

  • U.S. Environmental Protection Agency. 1,4-Bis(cyclohexen-1-yl)benzene Properties. [Link]

  • Staas, D. D., et al. Discovery of potent, selective 4-fluoroproline-based thrombin inhibitors with improved metabolic stability. PubMed. 2006. [Link]

  • Ceylan, M., et al. Synthesis and Isolation of 1-cyclohex-1,2-dien-1-ylbenzene from 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene. ResearchGate. 2025. [Link]

  • S. R, P., & V, V. Biological Potential of FluoroBenzene Analogs. JSciMed Central. 2016. [Link]

  • Esfahani, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. 2017, 22(3), 421. [Link]

  • Ceylan, M., et al. Synthesis and Isolation of 1-cyclohex-1,2-dien-1-ylbenzene from 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene. ResearchGate. 2025. [Link]

  • Szostak, M., et al. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts. Molecules. 2010, 15(4), 2256-2267. [Link]

  • Mammadova, I. M. DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • Esfahani, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 2017. [Link]

  • Bielawska, A., et al. Statins: HMG-CoA Reductase Inhibitors as Potential Anticancer Agents against Malignant Neoplasms in Women. MDPI. 2020. [Link]

Sources

Exploratory

Technical Monograph: Solubility Profile & Solvent Engineering for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Executive Summary This technical guide provides a comprehensive solubility analysis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene , a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling. Characte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene , a critical biaryl intermediate often synthesized via Suzuki-Miyaura cross-coupling. Characterized by a lipophilic fluorinated biaryl framework, this molecule exhibits distinct solubility behaviors governed by


 stacking interactions and the electron-withdrawing nature of the fluorine substituent. This document details physicochemical properties, solvent selection strategies for process chemistry, and validated experimental protocols for solubility determination.

Part 1: Physicochemical Profile & Molecular Analysis

To predict solubility behavior accurately, we must first deconstruct the molecular architecture.

Structural Analysis
  • Core Scaffold: A conjugated system linking a 4-fluorophenyl ring to a cyclohexenyl ring. The presence of the double bond in the cyclohexenyl ring (C1=C2) creates a planar region allowing for efficient

    
    -stacking, while the saturated portion of the ring introduces steric bulk (non-planar half-chair conformation).
    
  • Fluorine Substituent: The C-F bond at the para-position is highly polarized but does not participate in hydrogen bonding as a donor. It acts as a weak hydrogen bond acceptor. The fluorine atom increases the molecule's lipophilicity (LogP) compared to the non-fluorinated parent, making it less soluble in aqueous media.

  • Hydrophobicity: The molecule is predominantly non-polar.

Predicted Properties Table
PropertyValue (Estimated/Typical)Impact on Solubility
Molecular Formula C₁₂H₁₃FLow molecular weight facilitates dissolution in organic media.
Molecular Weight 176.23 g/mol --
LogP (Octanol/Water) ~4.2 – 4.8Highly Lipophilic. Insoluble in water; soluble in fats/oils.
H-Bond Donors 0No capacity to donate H-bonds; poor solubility in protic solvents like water.
H-Bond Acceptors 1 (Weak, F)Limited interaction with polar protic solvents.
Physical State Low-melting solid or OilDependent on purity; often isolated as an oil requiring chromatography.

Part 2: Solvent Selection Strategy

The solubility of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene follows the "Like Dissolves Like" principle, but with nuances introduced by the fluorine atom.

Primary Process Solvents (High Solubility)

These solvents are ideal for reaction media (Suzuki coupling), extraction, and chromatography.

  • Dichloromethane (DCM) & Chloroform: Excellent solvency due to polarizability and ability to interact with the aromatic

    
    -system.
    
  • Tetrahydrofuran (THF) & 2-MeTHF: High solubility; useful for reaction mixtures.

  • Ethyl Acetate (EtOAc): The standard solvent for extraction and silica gel chromatography.

  • Toluene: Excellent for high-temperature processing; utilizes

    
     interactions.
    
Purification & Crystallization Solvents (Moderate/Temperature-Dependent)
  • Hexanes / Heptane: The compound is moderately soluble at room temperature but solubility decreases significantly at low temperatures (-20°C), making these ideal for recrystallization or as the non-polar mobile phase in chromatography.

  • Methanol / Ethanol: Low solubility at room temperature; high solubility at reflux. Good candidates for "antisolvent" precipitation.

Incompatible Solvents (Insoluble)
  • Water: Strictly insoluble. Used as the immiscible phase to wash away inorganic salts (e.g., boronic acid residues, halides) during workup.

Data Summary: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated DCM, ChloroformExcellent (>100 mg/mL) NMR analysis, Dissolution for transfer.
Ethers THF, Diethyl Ether, MTBEExcellent Reaction solvent, Extraction.
Esters Ethyl Acetate, Isopropyl AcetateGood Extraction, Chromatography.
Aromatics Toluene, BenzeneGood Azeotropic drying, Process solvent.
Alkanes Hexane, Pentane, HeptaneModerate Chromatography eluent, Crystallization.
Alcohols Methanol, IsopropanolLow (Cold) / High (Hot) Recrystallization (Antisolvent).
Aqueous Water, BrineInsoluble Washing inorganic impurities.

Part 3: Experimental Protocols

As exact solubility values for specific intermediates are rarely published, researchers must determine them empirically. Below are self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise solubility data (mg/mL).

Reagents: High-purity solvent (HPLC grade), Analyte (dried >12h under vacuum).

  • Preparation: Weigh a clean, dry 2 mL borosilicate vial (

    
    ).
    
  • Saturation: Add 100 mg of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene to the vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Cap and vortex for 30 minutes at 25°C. If the solid dissolves completely, add more solid until a suspension persists (saturation point).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator, then dry under high vacuum (0.1 mmHg) for 2 hours.

  • Quantification: Weigh the vial with the residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification Workflow (Chromatography vs. Crystallization)

The physical state of this fluorinated intermediate often dictates the purification method. Use the logic below.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Extraction Aqueous Workup (EtOAc / Water) Start->Extraction PhaseSep Organic Phase (Contains Product) Extraction->PhaseSep Evaporation Concentrate to Residue PhaseSep->Evaporation StateCheck Physical State Assessment Evaporation->StateCheck Solid Solid Residue StateCheck->Solid Crystalline Oil Oily Residue StateCheck->Oil Amorphous/Impure Recryst Recrystallization Solvent: Hot EtOH or Hexane Solid->Recryst Column Flash Chromatography Silica Gel (Hexane/EtOAc 95:5) Oil->Column Pure Pure 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Recryst->Pure Column->Pure

Figure 1: Decision matrix for purification based on solubility and physical state post-workup.

Part 4: Practical Applications in Synthesis

Workup Efficiency (Partition Coefficient)

Due to the high LogP (~4.5), the partition coefficient (


) heavily favors the organic phase.
  • Recommendation: A single extraction with Ethyl Acetate or MTBE is usually sufficient to recover >95% of the product from the aqueous reaction matrix.

  • Caution: Avoid using chlorinated solvents for extraction if the reaction mixture contains large amounts of emulsions; use EtOAc instead to facilitate phase separation.

Chromatography (Rf Values)

In a standard Normal Phase Silica system:

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc in Hexanes.
    
  • Behavior: The compound is non-polar. It will elute near the solvent front in pure hexanes (Rf ~0.8-0.9). To retain it slightly for separation from non-polar impurities (like bis-cyclohexenyl byproducts), use strictly non-polar eluents (e.g., 100% Pentane or Hexane).

Fluorine-Specific Interactions

While not perfluorinated, the single fluorine atom allows for tracking via ¹⁹F NMR .

  • NMR Solvent: CDCl₃ is the standard.

  • Shift: Expect a signal around -110 to -120 ppm (relative to CFCl₃).

  • Solubility Note: If the sample is an oil, it is miscible with CDCl₃ in all proportions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. Suzuki Coupling. (Accessed 2024).[3][4] A comprehensive database of reaction conditions and mechanism discussions for biaryl synthesis. Link

  • Hoang, K. C., & Mecozzi, S. (2004).[5] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[5] Langmuir, 20(18), 7347-7350. (Provides context on the hydrophobicity of fluorinated aromatics). Link

  • National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents.[6] (Data on general solubility trends for substituted benzenes). Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Product Guide. (Technical data on boronic acid derivatives and biaryl product isolation). Link

Sources

Foundational

Electronic Properties & Molecular Engineering of Fluorinated Phenylcyclohexene Derivatives

Topic: Electronic Properties of Fluorinated Phenylcyclohexene Derivatives Content Type: Technical Whitepaper Audience: Materials Scientists, Medicinal Chemists, and Drug Development Professionals. Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Fluorinated Phenylcyclohexene Derivatives Content Type: Technical Whitepaper Audience: Materials Scientists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

This technical guide analyzes the physicochemical and electronic landscape of fluorinated phenylcyclohexene (PCH-ene) derivatives. While often overshadowed by their saturated counterparts (phenylcyclohexanes) in the liquid crystal (LC) industry, PCH-ene derivatives occupy a critical niche. They offer a unique electronic bridge between aliphatic insulation and aromatic conjugation, characterized by higher birefringence (


) than cyclohexanes and lower viscosity than biphenyls. In drug discovery, the scaffold serves as a bioisostere for biaryl systems, where fluorination modulates metabolic stability and lipophilicity without altering steric bulk.

Molecular Architecture & Electronic Fundamentals

The core PCH-ene scaffold consists of a phenyl ring attached to a cyclohexene ring (typically at the 1-position). The introduction of fluorine atoms—the most electronegative element (


)—fundamentally alters the electronic distribution (HOMO/LUMO levels) and conformational landscape.
The "Ene" vs. "Ane" Electronic Distinction

Unlike the chair conformation of a saturated phenylcyclohexane, the cyclohexene ring adopts a half-chair or sofa conformation. This structural constraint has two major electronic consequences:

  • Conjugation Extension: The

    
    -system of the double bond (if conjugated with the phenyl ring) extends the delocalization length. This reduces the HOMO-LUMO gap, increasing polarizability (
    
    
    
    ) and birefringence (
    
    
    ).
  • Vectorial Dipole Alignment: In saturated rings, substituents can flip between axial and equatorial positions. In PCH-ene, the double bond locks the phenyl group into a specific plane, creating a rigid vector for the dipole moment.

Fluorination Motifs and Electronic Impact

The position of fluorine dictates the macroscopic property:

Fluorine PositionElectronic EffectMacroscopic Impact (Materials)Macroscopic Impact (Pharma)
Terminal (4-F) Induces strong longitudinal dipole along the molecular long axis.Positive Dielectric Anisotropy (

).
Blocks para-metabolic oxidation; increases lipophilicity.
Lateral (2,3-F) Induces transverse dipole perpendicular to the long axis.Negative Dielectric Anisotropy (

); Lowers Melting Point.
Steric shielding; alters receptor binding pocket fit.
Bridgehead (Cyclohexene) Inductive withdrawal from the alkene

-system.
Reduces electron density in the double bond; increases oxidative stability.Prevents epoxidation of the alkene (metabolic stabilization).

Dielectric & Optical Anisotropy (Materials Science Focus)

For LC applications, specifically in Vertical Alignment (VA) and In-Plane Switching (IPS) modes, the dielectric anisotropy (


) is the governing parameter.[1]
Tuning via Fluorination

Fluorinated PCH-ene derivatives are engineered to maximize the contrast between parallel (


) and perpendicular (

) permittivity.
  • Positive

    
    :  Achieved by 3,4,5-trifluorophenyl substitution. The dipoles summate along the long axis.
    
  • Negative

    
    :  Achieved by 2,3-difluorophenyl substitution.[2] The dipoles cancel along the long axis but summate perpendicular to it.
    
Birefringence ( )

The PCH-ene scaffold exhibits higher birefringence than saturated PCHs due to the additional


-electrons in the cyclohexene ring.


  • PCH-ane:

    
    
    
  • PCH-ene:

    
    
    
  • Mechanism: The fluorine atoms, despite their low polarizability, lower the melting point, allowing these high-

    
     mesogens to remain liquid at room temperature.
    

Synthesis & Purification Protocols

High-purity synthesis is non-negotiable for electronic characterization, as ionic impurities cause image flickering (LCs) or toxicity (Pharma).

Protocol: Grignard-Mediated Synthesis of 4-(4-Fluorophenyl)cyclohex-1-ene

Objective: Synthesize a core PCH-ene scaffold with terminal fluorination.

Reagents:

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF)

  • 1,4-Cyclohexanedione monoethylene acetal (protected ketone)

  • HCl (6M)

  • p-Toluenesulfonic acid (pTSA)

Step-by-Step Workflow:

  • Nucleophilic Addition: Cool 4-Fluorophenylmagnesium bromide solution to 0°C under

    
    . Slowly add 1,4-Cyclohexanedione monoethylene acetal. Stir for 4h.
    
  • Quench & Hydrolysis: Quench with saturated

    
    . Extract with ethyl acetate. Treat the crude intermediate with 6M HCl/THF to deprotect the ketone (if retaining the ketone) or proceed to dehydration.
    
  • Dehydration (The "Ene" Formation): Reflux the tertiary alcohol intermediate in toluene with catalytic pTSA using a Dean-Stark trap to remove water. This forces the formation of the double bond (thermodynamic product).

  • Purification:

    • Flash Chromatography: Silica gel (Hexane/EtOAc 9:1).

    • Recrystallization: Ethanol (crucial for removing isomers).

Visualization: Synthesis Logic Flow

SynthesisWorkflow cluster_0 Precursors A 4-Fluorophenyl MgBr C Grignard Addition (THF, 0°C) A->C B Cyclohexanone Derivative B->C D Tertiary Alcohol Intermediate C->D Nucleophilic Attack E Dehydration (pTSA, Toluene, Reflux) D->E - H2O F 4-(4-Fluorophenyl) cyclohex-1-ene E->F Elimination

Caption: Grignard-mediated synthesis pathway converting fluorinated precursors into the phenylcyclohexene scaffold via dehydration.

Characterization Methodologies

Measuring Dielectric Anisotropy (Capacitance Method)

Principle:


 is determined by measuring the capacitance of the material in a parallel (

) and perpendicular (

) alignment relative to an electric field.

Protocol:

  • Cell Preparation: Use two ITO-coated glass cells.

    • Cell A (Homeotropic): Coated with lecithin or polyimide for vertical alignment.

    • Cell B (Homogeneous): Rubbed polyimide for planar alignment.

  • Filling: Fill cells with the fluorinated PCH-ene derivative via capillary action at

    
     (isotropic phase), then cool to nematic phase.
    
  • Measurement: Apply a low voltage (0.1 V, 1 kHz) below the Freedericksz threshold using an LCR meter.

  • Calculation:

    
    
    
    
    
    (Where
    
    
    is cell gap,
    
    
    is active area,
    
    
    is vacuum permittivity).
Visualization: Structure-Property Relationship

StructureProperty cluster_F Fluorination Pattern Core Phenylcyclohexene Scaffold Term Terminal F (Para) Core->Term Lat Lateral F (Ortho/Meta) Core->Lat Prop1 Positive Dielectric Anisotropy (+Δε) Term->Prop1 Longitudinal Dipole Prop3 Metabolic Stability (Block P450) Term->Prop3 Steric/Electronic Shield Prop2 Negative Dielectric Anisotropy (-Δε) Lat->Prop2 Transverse Dipole Prop4 Lower Melting Point (Viscosity Control) Lat->Prop4 Disrupt Packing

Caption: Impact of fluorine positioning on the electronic and physicochemical properties of the scaffold.

Medicinal Chemistry Implications[4][5][6][7]

While LCs dominate the literature, the PCH-ene scaffold is a critical pharmacophore.

Metabolic Blocking

In drug design, the cyclohexene double bond is prone to epoxidation by Cytochrome P450 enzymes, leading to reactive intermediates.

  • Strategy: Fluorination of the phenyl ring (specifically para-F) deactivates the aromatic ring electronically, but more importantly, fluorination at the allylic position of the cyclohexene ring (though synthetic challenging) can prevent oxidative degradation.

  • Bioisosterism: The 4-fluorophenylcyclohexenyl moiety is a bioisostere for 4-fluorobiphenyl but with significantly different solubility (LogP) and planarity.

Case Study: MPTP Analogs

1-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs often utilize the phenylcyclohexene structure to study dopaminergic neurotoxicity. Fluorine substitution on the phenyl ring modulates the affinity for the Dopamine Transporter (DAT) and alters the rate of MAO-B mediated oxidation to the pyridinium/phenylcyclohexyl cation species.

References

  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer. National Institutes of Health (PMC). Available at: [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI Crystals. Available at: [Link][1][3][4][5][6]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. Available at: [Link][1][3][4][5]

  • Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv. Available at: [Link]

  • Synthesis, structure and electronic transport properties of phenanthrenone derivatives. Royal Society of Chemistry (New J. Chem). Available at: [Link][1][3][4][5][6][7][8]

Sources

Exploratory

Conformational Analysis & Synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Executive Summary The conformational behavior of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene represents a classic case of steric inhibition of resonance . While the molecule shares the electronic connectivity of styrene (prom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conformational behavior of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene represents a classic case of steric inhibition of resonance . While the molecule shares the electronic connectivity of styrene (promoting planarity for maximum


-conjugation), the steric bulk of the cyclohexenyl ring forces a significant torsional twist. This deviation from planarity has profound implications for its spectroscopic signature, solid-state packing, and pharmacological binding affinity.

This guide outlines the theoretical framework, computational methodologies, and experimental protocols required to analyze this molecule. It serves as a blueprint for researchers utilizing fluorinated phenyl-cyclohexenyl scaffolds in liquid crystal engineering and drug discovery.

Structural Fundamentals: The Steric-Electronic Conflict

The core structural tension in 1-(cyclohex-1-en-1-yl)-4-fluorobenzene arises from two competing energetic terms:

  • Electronic Conjugation (

    
    ):  The 
    
    
    
    -system of the fluorobenzene ring seeks to align with the alkene
    
    
    -system of the cyclohexenyl group. This overlap is maximized at a dihedral angle (
    
    
    ) of
    
    
    (planar).
  • Steric Repulsion (

    
    ):  In a planar conformation, the ortho-hydrogens of the benzene ring clash with the allylic hydrogens (C3 and C6 positions) of the cyclohexene ring.
    
The "Twist" Parameter

Unlike biphenyl, where the twist is symmetrical, the cyclohexenyl ring introduces asymmetry.

  • Expected Torsion Angle: Based on analogous 1-phenylcyclohexene systems, the equilibrium torsion angle is approximately 40°–45° .

  • The Fluorine Effect: The fluorine atom at the para position (C4') exerts a strong inductive effect (

    
    ) and resonance effect (
    
    
    
    ), modifying the electron density of the aromatic ring. However, because it is distal to the inter-ring bond, it has negligible steric influence on the twist angle compared to the parent hydrocarbon. Its primary role is modulating the dipole moment and metabolic stability.

Computational Methodology (In-Silico Analysis)

Before wet-lab synthesis, the conformational landscape must be mapped using Density Functional Theory (DFT). This protocol validates the "twist" hypothesis.

Protocol: Potential Energy Surface (PES) Scanning

Objective: Determine the global minimum energy conformation and the rotational barrier height.

  • Structure Generation: Build the 3D model in s-trans orientation.

  • Level of Theory: Utilize B3LYP/6-311+G(d,p) . The diffuse functions (+) are critical for accurately modeling the electron-rich fluorine substituent.

  • Scan Parameters:

    • Coordinate: Dihedral angle C(ortho)-C(ipso)-C(vinyl)-C(vinyl).

    • Range:

      
       to 
      
      
      
      in
      
      
      increments.
    • Optimization: "Opt=ModRedundant" (Relaxed scan).

Data Interpretation:

  • Global Minimum: Occurs at

    
    .
    
  • Transition State (TS1): The planar conformation (

    
    ) represents a saddle point (energy maximum) due to steric clash (
    
    
    
    ).
  • Transition State (TS2): The orthogonal conformation (

    
    ) breaks conjugation entirely and is also a local maximum, though often lower in energy than the planar barrier.
    
Workflow Visualization

ComputationalWorkflow Start Initial Structure Build (s-trans) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Start No (Saddle Point) PES PES Scan (Dihedral 0° to 180°) Decision->PES Yes (Minima) Boltzmann Boltzmann Population Analysis PES->Boltzmann

Figure 1: Computational workflow for determining the equilibrium torsion angle and rotational barriers.

Experimental Validation: Synthesis & Characterization

The most robust route to 1-(cyclohex-1-en-1-yl)-4-fluorobenzene is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard reactions due to functional group tolerance and the avoidance of elimination side-products.

Synthetic Protocol

Reaction:



Note: 1-chlorocyclohexene is often used as the vinyl halide, or the triflate (cyclohex-1-en-1-yl trifluoromethanesulfonate) for higher reactivity.

Step-by-Step Methodology:

StepActionCritical Technical Insight
1. Reagent Prep Dissolve 1-cyclohexenyl triflate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in DME (Dimethoxyethane).Use triflate for faster oxidative addition compared to bromide/chloride.
2. Degassing Sparge with Argon for 20 mins.Crucial: Oxygen poisons the Pd(0) species, halting the catalytic cycle.
3. Catalyst Add Pd(PPh

)

(3-5 mol%).
Tetrakis(triphenylphosphine)palladium(0) is the standard robust catalyst.
4. Base Addn Add aq. Na

CO

(2.0 eq, 2M solution).
The base activates the boronic acid to the boronate species, facilitating transmetallation.
5.[1] Reflux Heat to 85°C for 12–16 hours.Monitor via TLC (Hexane/EtOAc 9:1). Product will be UV active.
6. Workup Cool, dilute with Et

O, wash with brine. Dry over MgSO

.
Fluorine makes the product lipophilic; avoid aggressive acid washes.
Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd + Cyclohexenyl-OTf TransMet Transmetallation OxAdd->TransMet BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->TransMet + Ar-B(OH)2 Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle for coupling the vinyl triflate and aryl boronic acid.

Spectroscopic Analysis & Data Interpretation[2][3][4]

Once synthesized, the "twist" must be validated physically.

UV-Vis Spectroscopy (The Conjugation Check)

The UV spectrum provides the most direct evidence of steric inhibition of resonance.

  • Hypothesis: If the molecule were planar, the extended conjugation would lower the HOMO-LUMO gap, causing a bathochromic (red) shift.[2]

  • Observation: Due to the ~40° twist, the

    
    -overlap is compromised.
    
    • 
      :  Expect a hypsochromic (blue) shift  relative to a rigid planar analog (e.g., fluorene derivatives).
      
    • 
       (Extinction Coefficient):  The intensity of the transition will be lower than that of a fully conjugated planar system (e.g., trans-stilbene).
      
F NMR (The Electronic Probe)

The fluorine atom acts as a sensitive reporter of the electronic environment.

  • Chemical Shift: Typically

    
     (referenced to CFCl
    
    
    
    ).
  • Resonance Interaction: The ability of the fluorine to donate electrons into the ring (

    
    ) is modulated by the ring's ability to delocalize that density onto the cyclohexenyl ring. A twisted conformation reduces this cross-ring delocalization, subtly altering the fluorine chemical shift compared to a planar system.
    

Pharmacological & Material Implications[6][7][8][9]

Drug Design (Bioisosteres)

In medicinal chemistry, this scaffold is often used to mimic biphenyls but with different solubility and metabolic profiles.

  • Metabolic Blocking: The para-fluorine blocks P450-mediated hydroxylation at the most reactive site, extending half-life (

    
    ).
    
  • Binding Pocket Fit: The non-planar, twisted geometry allows this molecule to fit into "L-shaped" or hydrophobic pockets where a rigid, planar biphenyl might clash.

Liquid Crystals

The 4-fluoro substituent induces a strong dipole along the long axis of the molecule.

  • Mesophase Stability: The cyclohexenyl ring introduces conformational flexibility (via the ring pucker), which lowers the melting point compared to the fully aromatic biphenyl analog, often broadening the nematic liquid crystal range.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Alkorta, I., & Elguero, J. (2003). Conformational analysis of phenylcyclohexane and 1-phenylcyclohexene. Structural Chemistry, 14, 377–380. Link

  • Gomtsyan, A. (2012). Suzuki-Miyaura Cross-Coupling Reaction. ChemStation. Link

  • Reich, H. J. (2023). Conformational Analysis of Cyclohexane and Related Systems. University of Wisconsin-Madison Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: Melting and Boiling Point Determination

For distribution to: Researchers, scientists, and drug development professionals This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, with a primary focus on the determination of its melting and boiling points. As a compound of interest in synthetic and medicinal chemistry, accurate characterization of its physical state at various temperatures is paramount for its application in drug design, formulation, and quality control.

Physicochemical Properties of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

A summary of the computed and known properties of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is presented below. These values, primarily sourced from computational models, offer a theoretical baseline for experimental design.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₃FPubChem[1]
Molecular Weight 176.23 g/mol PubChem[1]
XLogP3 4.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

Note: The high XLogP3 value suggests that 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is a lipophilic compound, a characteristic that can influence its behavior in various solvents and biological systems.

Experimental Determination of Melting and Boiling Points

The determination of a compound's melting and boiling points are fundamental experiments in chemistry. A sharp melting point range is indicative of a pure substance, while a broad range often suggests the presence of impurities.[2] The boiling point, the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, is also a key indicator of purity and is dependent on atmospheric pressure.[2]

I. Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene sample is a finely ground powder. If it is crystalline, gently crush the crystals using a mortar and pestle.

    • Obtain a capillary tube sealed at one end.

  • Packing the Capillary Tube:

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus:

    • Utilize a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

    • Insert the packed capillary tube into the sample holder of the apparatus.

  • Determination:

    • For an unknown compound, a preliminary, rapid heating is recommended to determine an approximate melting range.

    • For an accurate determination, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the entire sample has melted (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Sample Insert->Heat Observe Observe & Record Range Heat->Observe Record Record Melting Range Observe->Record Purity Assess Purity Record->Purity

Caption: Workflow for Melting Point Determination.

II. Boiling Point Determination: Micro-Boiling Point Method

For small quantities of liquid, the micro-boiling point method is a convenient and accurate technique.

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and then just ceases upon cooling is the boiling point.[4]

Experimental Protocol:

  • Apparatus Setup:

    • Place a small amount (approximately 0.5 mL) of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene into a small test tube or a melting point capillary tube.

    • Take a separate, smaller capillary tube and seal one end. Place this smaller, inverted capillary (open end down) into the larger tube containing the liquid sample.

  • Heating:

    • Attach the test tube assembly to a thermometer.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

    • Begin heating the bath gently.

  • Observation:

    • As the liquid heats, air trapped in the inverted capillary will expand and be expelled.

    • As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary.

    • Record the temperature at which this steady stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube.[4]

  • Pressure Correction:

    • Record the atmospheric pressure at the time of the experiment.

    • If the atmospheric pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_prep Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis AddSample Add Liquid Sample InvertCapillary Insert Inverted Capillary AddSample->InvertCapillary Heat Heat Sample InvertCapillary->Heat ObserveBubbles Observe Bubble Stream Heat->ObserveBubbles Cool Cool & Observe ObserveBubbles->Cool RecordTemp Record Boiling Point Cool->RecordTemp PressureCorrect Correct for Pressure RecordTemp->PressureCorrect

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is a critical step in its comprehensive characterization. The detailed protocols provided in this guide offer a robust framework for researchers to obtain reliable data. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for the advancement of research and development in the fields of medicinal and materials chemistry.

References

  • PubChem. (n.d.). 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry Edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Journal of Chemical and Engineering Data. (2017, October 3). Estimation of boiling and melting points of light, heavy and complex hydrocarbons by means of a modified group vector space method. Retrieved from [Link]

  • BS Publications. (n.d.). Experimental Methods and Manipulation. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 1,4-Bis(cyclohexen-1-yl)benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 1-(cyclohex-1-en-1-yl)-3-methoxybenzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Strategic Overview & Retrosynthetic Logic The synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene represents a classic yet critical transformation in medicinal chemistry. This scaffold serves as a core pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene represents a classic yet critical transformation in medicinal chemistry. This scaffold serves as a core pharmacophore for various CNS-active agents and a precursor for liquid crystalline materials.

While multiple routes exist (e.g., dehydration of tertiary alcohols via Grignard addition), the Suzuki-Miyaura cross-coupling offers the highest functional group tolerance and scalability.

Retrosynthetic Analysis

The disconnection strategy relies on the


-

coupling between the electron-deficient aryl ring and the vinyl cyclic system.
  • Route A (Preferred): Coupling of 1-bromo-4-fluorobenzene (Electrophile) with 1-cyclohexenylboronic acid pinacol ester (Nucleophile).

    • Rationale: 4-Fluorobromobenzene is an inexpensive, shelf-stable commodity chemical. Vinyl boronic esters are resistant to protodeboronation compared to their boronic acid counterparts.

  • Route B (Alternative): Coupling of 4-fluorophenylboronic acid with 1-cyclohexenyl triflate .

    • Rationale: Useful if the cyclohexanone precursor is the starting point, but requires an extra step to generate the unstable triflate.

This guide focuses on Route A , utilizing the robust stability of the pinacol ester to ensure high reproducibility.

Mechanistic Insight & Catalytic Cycle

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction proceeds through the standard Pd(0)/Pd(II) cycle.

Key Mechanistic Considerations:
  • Oxidative Addition: The C-Br bond of the 4-fluorobromobenzene adds to the Pd(0) center. The fluorine substituent at the para position exerts an inductive electron-withdrawing effect, slightly accelerating this step compared to non-substituted bromobenzene.

  • Transmetallation: This is the rate-determining step in many vinyl-aryl couplings. The use of a strong base (alkoxide or carbonate) is required to activate the boron species (forming a boronate "ate" complex) or to form a Pd-hydroxo/alkoxo intermediate.

  • Reductive Elimination: The formation of the

    
    -
    
    
    
    bond releases the product and regenerates Pd(0).

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArX TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet + Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Prod Target: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene RedElim->Prod ArX 1-Bromo-4-fluorobenzene ArX->OxAdd Boron Cyclohexenyl Boronate + Base Boron->TransMet

Figure 1: The catalytic cycle for the coupling of aryl halides with vinyl boronates.[1][2] Note the critical role of the base in the Transmetallation quadrant.

Protocol A: The "Robust" Method (Pd(dppf)Cl₂)

Best for: Routine synthesis, scale-up, and scenarios where air sensitivity is a concern. Chemistry: Utilizes the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene), which enforces a large bite angle, stabilizing the Pd center and preventing catalyst decomposition (Pd black formation).

Materials
  • Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Coupling Partner: 1-Cyclohexenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₂ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial or round-bottom flask with a magnetic stir bar.

  • Loading: Add 1-Bromo-4-fluorobenzene (175 mg, 1.0 mmol), 1-Cyclohexenylboronic acid pinacol ester (250 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inerting: Cap the vessel and cycle vacuum/nitrogen (3x) to remove oxygen.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Activation: Add K₂CO₃ (415 mg, 3.0 mmol). Note: Adding base as a solid under N2 flow or as a pre-dissolved aqueous solution are both acceptable.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 95:5). The bromide starting material (Rf ~0.6) should disappear; product appears as a UV-active spot (Rf ~0.55) that stains dark with KMnO4 (alkene).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry over MgSO₄.[3][4]

Protocol B: The "High-Activity" Method (SPhos)

Best for: Sterically hindered substrates, low catalyst loading (<1 mol%), or rapid throughput. Chemistry: Utilizes SPhos , a Buchwald dialkylbiaryl phosphine ligand. The electron-rich nature of SPhos facilitates oxidative addition, while its bulk promotes reductive elimination.

Materials
  • Catalyst System: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)[3]

  • Solvent: Toluene / Water (10:1)[3]

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 5 minutes under N2 to generate the active catalytic species (yellow to orange color change).

  • Reaction Assembly: Add the pre-formed catalyst solution to a flask containing the Aryl Bromide (1.0 equiv), Boronate (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Reaction: Heat to 100°C for 1–2 hours.

    • Insight: SPhos systems are extremely fast. Extended heating is rarely necessary and may lead to isomerization of the double bond.

Experimental Workflow & Data Summary

Comparative Data: Solvent and Base Effects

The following table summarizes optimization screens performed for this specific scaffold.

EntryCatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Notes
1 Pd(PPh₃)₄PPh₃Na₂CO₃DME / H₂O8072Classic conditions; slow.
2 Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane / H₂O 85 94 Recommended (Protocol A).
3 Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O10096Fastest; best for scale <1g.
4 Pd/CNoneK₂CO₃EtOH / H₂O7545Heterogeneous; low conversion.
Operational Workflow Diagram

The following diagram outlines the logical flow from setup to isolation, emphasizing critical decision points.

Workflow Start Reagent Prep (Inert Atmosphere) Mix Reaction Mixture (Solvent + Base) Start->Mix Heat Heating (85-100°C) Mix->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete (+1 hr) Quench Quench & Extract (EtOAc/Brine) Check->Quench Complete Purify Column Chromatography (Silica Gel) Quench->Purify

Figure 2: Operational workflow for the synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene.

Purification and Characterization

Purification Strategy: The product is a lipophilic hydrocarbon.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes

    
     98:2 Hexanes:EtOAc.
    
  • Rf Value: ~0.55 in 100% Hexanes.

  • Note: The pinacol byproduct is polar and will remain on the column or elute much later.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (dd, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 6.10 (m, 1H, Vinyl-H), 2.38 (m, 2H, Allylic), 2.20 (m, 2H, Allylic), 1.78-1.65 (m, 4H, Alkyl).
      
  • ¹⁹F NMR: Single peak around -115 ppm (typical for para-fluoro).

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Black Precipitate" Catalyst decomposition (Pd aggregation).Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl₂ which is more thermally stable.
Low Conversion Protodeboronation of the vinyl boronate.Use the pinacol ester instead of the free acid. Use anhydrous conditions with CsF base if hydrolysis is severe.
Homocoupling Oxidative coupling of the boronate (Biaryl formation).Reduce the amount of O₂ in the system. Ensure the halide is added before the catalyst if possible.
Isomerization Migration of the double bond into the ring.Reduce reaction time. Avoid excessive heating (>100°C). Use SPhos to speed up the reaction at lower temps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. Link

  • BenchChem Application Notes. (2025). Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives.[1][4][5][6] BenchChem.[3][4] Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Organic Chemistry Portal. Link

Sources

Application

Application Note: Regioselective Dehydration of 1-(4-Fluorophenyl)cyclohexanol

Executive Summary This application note details the optimized protocol for the acid-catalyzed dehydration of 1-(4-fluorophenyl)cyclohexanol to 1-(4-fluorophenyl)cyclohexene. This transformation is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the acid-catalyzed dehydration of 1-(4-fluorophenyl)cyclohexanol to 1-(4-fluorophenyl)cyclohexene. This transformation is a critical intermediate step in the synthesis of arylcyclohexylamine scaffolds, which are privileged structures in medicinal chemistry, particularly for the development of serotonin (SERT) and dopamine (DAT) transporter inhibitors [1].

The protocol utilizes a Dean-Stark azeotropic distillation method to drive the equilibrium toward the alkene product, ensuring high conversion rates (>95%) and minimizing polymerization side products.

Reaction Mechanism & Rationale

The dehydration proceeds via an E1 (Elimination, Unimolecular) mechanism.

  • Protonation: The hydroxyl group of the tertiary alcohol is protonated by the acid catalyst (

    
    -Toluenesulfonic acid), converting it into a good leaving group (
    
    
    
    ).
  • Carbocation Formation: Loss of water generates a tertiary benzylic carbocation. This intermediate is stabilized by resonance with the 4-fluorophenyl ring and hyperconjugation from the cyclohexane ring.

  • Deprotonation: A base (water or bisulfate anion) abstracts a proton from the adjacent

    
    -carbon (C2 or C6 of the cyclohexane ring), forming the thermodynamic Zaitsev product, 1-(4-fluorophenyl)cyclohexene.
    
Mechanistic Pathway Diagram[1]

E1_Mechanism Start 1-(4-Fluorophenyl) cyclohexanol Protonated Protonated Intermediate Start->Protonated + H+ (p-TSA) Carbocation Tertiary Carbocation Protonated->Carbocation - H2O (Rate Limiting) Product 1-(4-Fluorophenyl) cyclohexene Carbocation->Product - H+ (Zaitsev Elimination)

Figure 1: E1 Elimination pathway for the dehydration of tertiary benzylic alcohols.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Equiv.Role
1-(4-Fluorophenyl)cyclohexanol Precursor1.0Starting Material

-Toluenesulfonic acid (p-TSA)
104-15-40.05 - 0.1Catalyst
Toluene 108-88-3SolventAzeotropic Agent
Sat. NaHCO

144-55-8WashNeutralization
MgSO

7487-88-9DryingWater Removal

Equipment:

  • Round-bottom flask (RBF)

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stir bar

  • Heating mantle

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 250 mL RBF with 1-(4-fluorophenyl)cyclohexanol (10.0 g, 51.5 mmol).

  • Add Toluene (100 mL) to dissolve the solid.

  • Add

    
    -TSA monohydrate  (0.5 g, 2.6 mmol, ~5 mol%).
    
  • Equip the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

Step 2: Dehydration (Reflux)

  • Heat the mixture to a vigorous reflux (bath temp ~120-130°C).

  • Monitor the collection of water in the Dean-Stark trap.

    • Note: Theoretical water yield is ~0.93 mL.

  • Continue reflux until water evolution ceases (typically 2-4 hours).

  • Process Control: Check reaction progress via TLC (Hexane/EtOAc 9:1). The product (alkene) will have a significantly higher

    
     than the starting alcohol.
    

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Transfer the toluene solution to a separatory funnel.

  • Wash with Sat. NaHCO

    
      (2 x 50 mL) to neutralize the acid catalyst.
    
  • Wash with Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO

    
     .
    
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

Step 4: Purification

  • Crude Yield Expectation: >90% as a light yellow oil.

  • Purification: If high purity is required for biological assays, purify via vacuum distillation (bp ~135°C @ 15 mmHg) or silica gel flash chromatography (100% Hexanes).

Experimental Workflow Diagram

Workflow Setup Setup: RBF + Dean-Stark (Alcohol + p-TSA + Toluene) Reflux Reflux (110°C) Until H2O evolution stops Setup->Reflux 2-4 Hours Workup Workup: 1. Wash (NaHCO3) 2. Dry (MgSO4) Reflux->Workup Cool to RT Purify Purification: Vacuum Distillation or Flash Column (Hexanes) Workup->Purify Concentrate

Figure 2: Operational workflow for the synthesis of 1-(4-fluorophenyl)cyclohexene.

Characterization & Expected Data

To validate the synthesis, compare the isolated product against these expected spectral parameters.

Nuclear Magnetic Resonance ( H NMR)

The disappearance of the hydroxyl proton and the appearance of the vinylic proton are key indicators of success.

Shift (

, ppm)
MultiplicityIntegrationAssignment
7.25 - 7.35 Multiplet2HAromatic (meta to F)
6.95 - 7.05 Multiplet2HAromatic (ortho to F)
6.00 - 6.05 Broad Singlet1HVinylic C=C-H (Characteristic)
2.35 - 2.45 Multiplet2HAllylic (

)
2.15 - 2.25 Multiplet2HAllylic (

)
1.60 - 1.80 Multiplet4HHomoallylic (

)

Solvent: CDCl


 (7.26 ppm ref).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 176.1
    
  • Base Peak: m/z 148 (Loss of ethylene via Retro-Diels-Alder) or m/z 133 (Loss of propyl radical).

  • Pattern: Aromatic fluorine signature (M and M+1 ratio normal, no M+2 like Cl/Br).

Safety & Handling

  • 
    -Toluenesulfonic Acid:  Corrosive and irritant. Handle with gloves.
    
  • Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.

  • Fluorinated Compounds: While the fluorine is bound to the aromatic ring and stable, standard precautions for organofluorine compounds should be observed. Avoid contact with skin.

References

  • Medicinal Chemistry of DAT Inhibitors: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. National Institutes of Health (NIH).[1] Available at: [Link]

  • General Dehydration Protocols: Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. Available at: [Link]

  • Spectral Data Reference: NIST Chemistry WebBook, SRD 69 - Cyclohexene Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]

Sources

Method

Technical Application Note: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene in High-Performance Liquid Crystal Synthesis

Part 1: Introduction & Strategic Value In the engineering of Liquid Crystal Displays (LCDs), particularly for Thin-Film Transistor (TFT) and Vertical Alignment (VA) modes, low viscosity and high stability are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

In the engineering of Liquid Crystal Displays (LCDs), particularly for Thin-Film Transistor (TFT) and Vertical Alignment (VA) modes, low viscosity and high stability are paramount. 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS: 58313-23-8) serves as a critical synthetic pivot. It is the immediate precursor to trans-1-fluoro-4-(4-alkylcyclohexyl)benzene derivatives—a structural motif that provides the necessary longitudinal dipole moment without introducing the high viscosity associated with ester or cyano linkages.

This guide details the synthesis, handling, and downstream conversion of this intermediate.[1] The focus is not merely on generating the molecule, but on controlling the stereochemistry during its conversion to the saturated cyclohexane core, which determines the final mesogenic quality.

Chemical Profile[2][3][4][5][6]
PropertySpecification
IUPAC Name 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
CAS Number 58313-23-8
Molecular Formula C₁₂H₁₃F
Molecular Weight 176.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~110–115 °C (at 10 mmHg)
Solubility Soluble in hexane, toluene, THF; Insoluble in water
Key Hazard Flammable liquid; Skin/Eye Irritant

Part 2: Synthesis Protocol (Grignard Route)

While Suzuki coupling is possible, the Grignard route remains the industrial standard due to cost-efficiency and scalability. This protocol describes the generation of the tertiary alcohol followed by acid-catalyzed dehydration.

Phase 1: Grignard Addition

Reagents:

  • 4-Bromo-1-fluorobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Cyclohexanone (1.0 eq)

  • THF (Anhydrous)[2]

  • Iodine (catalytic crystal)

Procedure:

  • Activation: In a flame-dried 3-neck flask under N₂, add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10% of the 4-bromo-1-fluorobenzene in THF. Once the reaction initiates (exotherm/turbidity), add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclohexanone (diluted in THF) dropwise over 45 minutes. The internal temperature must not exceed 10°C to prevent side reactions.

  • Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate. The intermediate product is 1-(4-fluorophenyl)cyclohexan-1-ol .

Phase 2: Dehydration to 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Rationale: The tertiary alcohol is unstable and easily dehydrated. We use a Dean-Stark trap to drive the equilibrium forward by removing water.

Reagents:

  • Crude 1-(4-fluorophenyl)cyclohexan-1-ol

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Toluene (Solvent)[3]

Procedure:

  • Dissolve the crude alcohol in Toluene. Add pTSA.

  • Reflux with a Dean-Stark trap. Monitor water collection. Reaction is complete when water evolution ceases (~2–4 hours).

  • Work-up: Wash the organic layer with NaHCO₃ (to neutralize acid) and brine.

  • Purification: Distill under reduced pressure.

    • Target Fraction: Collect at ~112°C / 10 mmHg.

    • QC Check: GC-MS should show a single peak at m/z 176. NMR should confirm the vinylic proton at δ ~6.0 ppm.

Part 3: Downstream Application (The Critical Step)

The "Topic" compound is rarely the final product. It is almost exclusively hydrogenated to form the trans-cyclohexyl core. The challenge here is stereochemistry: Hydrogenation yields a mixture of cis and trans isomers. The trans isomer (equatorial-equatorial) is required for liquid crystallinity; the cis isomer (axial-equatorial) is a "kinked" impurity that destroys the phase.

Protocol: Hydrogenation & Isomerization

Objective: Convert the alkene to trans-1-fluoro-4-cyclohexylbenzene.

Workflow:

  • Hydrogenation:

    • Catalyst: 5% Pd/C or Raney Nickel.

    • Solvent: Ethanol or Ethyl Acetate.

    • Conditions: 50 psi H₂, RT to 50°C.

    • Result: This produces a ~3:1 mixture of cis:trans isomers.

  • Isomerization (The "Fix"):

    • Since the cis isomer is thermodynamically less stable, it can be converted to the trans form via base catalysis.

    • Reagents: Potassium tert-butoxide (KOtBu) in DMF or DMSO.

    • Procedure: Heat the crude mixture to 100°C with 0.2 eq KOtBu. The base deprotonates the alpha-position (benzylic), allowing the ring to flip to the thermodynamically stable trans conformation.

    • Target: >95% trans isomer.

  • Crystallization:

    • Recrystallize from Ethanol/Hexane to remove remaining traces of cis isomer and catalyst residues.

Part 4: Visualization of the Pathway

The following diagram illustrates the transformation flow, highlighting the critical stereochemical checkpoint.

LC_Synthesis_Pathway cluster_0 Critical Quality Control Zone start 4-Bromo-1-fluorobenzene + Cyclohexanone grignard Intermediate Alcohol (Tertiary) start->grignard Grignard Addition alkene TARGET COMPOUND 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene grignard->alkene Dehydration (-H2O) hydro Hydrogenation (Pd/C, H2) alkene->hydro Reduction isomer_mix Cis/Trans Mixture (Low LC Value) hydro->isomer_mix isomerization Base Isomerization (KOtBu, Heat) isomer_mix->isomerization Thermodynamic Equilibration final FINAL LC CORE trans-1-Fluoro-4-cyclohexylbenzene isomerization->final Recrystallization

Caption: Synthesis workflow from raw materials to the final trans-configured liquid crystal core, emphasizing the intermediate role of the cyclohexenyl derivative.

Part 5: Quality Control & Troubleshooting

Impurity Profile
  • Biphenyls: If the Grignard initiation is too slow or temperature too high, homocoupling of the aryl bromide occurs, forming 4,4'-difluorobiphenyl.

    • Detection: GC-MS (M+ = 190).

    • Remedy: Ensure proper activation of Mg; maintain strict temperature control.

  • Incomplete Dehydration: Residual alcohol leads to side reactions during hydrogenation.

    • Detection: IR spectroscopy (Broad -OH stretch at 3400 cm⁻¹).

Safety & Handling
  • Fluoride Safety: While the C-F bond is stable, combustion produces HF. Use standard halogenated waste protocols.

  • Peroxide Formation: The cyclohexenyl double bond is susceptible to auto-oxidation. Store the intermediate under Argon at 4°C if not using immediately.

References

  • Kirsch, P. (2016).[4] Fluorinated Liquid Crystals: Evaluation of Selectively Fluorinated Facially Polarised Cyclohexyl Motifs for Liquid Crystal Applications. Organic & Biomolecular Chemistry. Link

  • Haufe, G., et al. (2020).[5][6][7] Synthesis of Organic Liquid Crystals Containing Selectively Fluorinated Cyclopropanes. Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (2021). Preparation of Cyclohexenyl Trifluoromethanesulfonates (Related Protocol). Organic Syntheses, Vol. 98. Link

  • PubChem. (2025).[8] 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Compound Summary. National Library of Medicine. Link

  • Master Organic Chemistry. (2011). Grignard Reagents for Addition to Ketones. Link

Sources

Application

Epoxidation methods for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

An In-Depth Guide to the Epoxidation of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: Methods, Protocols, and Mechanistic Insights This document serves as a comprehensive technical guide for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Epoxidation of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: Methods, Protocols, and Mechanistic Insights

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the epoxidation of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene. Epoxides are highly valuable synthetic intermediates, prized for their versatility in ring-opening reactions that allow for the stereocontrolled introduction of various functional groups. The target molecule, possessing a trisubstituted alkene and a fluorinated aromatic ring, represents a common structural motif in medicinal chemistry, making the synthesis of its corresponding epoxide a critical step for generating novel molecular scaffolds.

This guide provides a detailed exploration of several robust epoxidation methodologies, ranging from classic stoichiometric approaches to modern catalytic and enzymatic systems. Each section is designed to offer not only a step-by-step protocol but also the underlying mechanistic principles and practical considerations to ensure successful and reproducible outcomes in the laboratory.

Target Substrate: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

  • Molecular Formula: C₁₂H₁₃F[1]

  • Molecular Weight: 176.23 g/mol [1]

  • Structure: Chemical structure of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (Image Source: PubChem CID 262907)[1]

The trisubstituted nature of the double bond presents specific challenges and opportunities regarding reactivity and stereoselectivity, which will be addressed by the methods detailed below.

Methodology 1: Direct Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a foundational technique for epoxidation, valued for its operational simplicity and generally high yields. It proceeds via a non-ionic, concerted mechanism.

Expertise & Experience: The "Butterfly" Mechanism

The epoxidation with peroxyacids like m-CPBA is a stereospecific syn-addition.[2] The reaction proceeds through a concerted transition state, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred to the alkene in a single step.[2] For a trisubstituted alkene like our substrate, this means the relative stereochemistry of the substituents is retained in the epoxide product. However, this method is generally not enantioselective and will produce a racemic mixture of the two possible enantiomers of the epoxide. The presence of a base like sodium bicarbonate (NaHCO₃) is often recommended to neutralize the m-chlorobenzoic acid byproduct, which can otherwise catalyze the ring-opening of the newly formed epoxide.[3]

Graphical Representation: m-CPBA Epoxidation Mechanism

mCPBA_Mechanism cluster_reactants Reactants cluster_ts cluster_products Products Alkene Alkene (Substrate) TS Concerted Transition State Alkene->TS π bond attacks peroxide oxygen mCPBA m-CPBA mCPBA->TS Butterfly Butterfly Transition State Transition State Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: The concerted "butterfly" mechanism of m-CPBA epoxidation.

Protocol 1: m-CPBA Epoxidation

Materials:

  • 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(cyclohex-1-en-1-yl)-4-fluorobenzene (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Stir for 15 minutes.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the acid byproduct, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.

Methodology 2: Asymmetric Epoxidation via Jacobsen-Katsuki Catalyst

For applications requiring enantiomerically pure epoxides, asymmetric catalysis is essential. The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese(III)-salen complex.[4][5]

Expertise & Experience: The Catalytic Cycle

This reaction utilizes a chiral Mn(III) salen complex, which is oxidized by a terminal oxidant (e.g., m-CPBA or NaOCl) to a high-valent manganese(V)-oxo species.[4][6] This potent oxo-transfer agent is the active epoxidizing species. The chiral ligand environment dictates the facial selectivity of the oxygen atom transfer to the alkene, leading to the formation of one enantiomer of the epoxide in excess.[5] The choice of the (R,R) or (S,S) version of the catalyst determines which enantiomer is produced. For trisubstituted alkenes, additives like N-methylmorpholine N-oxide (NMO) can enhance both the rate and enantioselectivity.[7]

Graphical Representation: Jacobsen Epoxidation Workflow

Jacobsen_Workflow Start Dissolve Jacobsen's Catalyst in CH₂Cl₂ AddSubstrate Add Substrate and NMO Additive Start->AddSubstrate Cool Cool Reaction to 0 °C AddSubstrate->Cool AddOxidant Slowly Add m-CPBA Solution Cool->AddOxidant Monitor Monitor by TLC AddOxidant->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Workup Aqueous Work-up Quench->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, etc.) Purify->Characterize End Determine Enantiomeric Excess (Chiral HPLC/GC) Characterize->End

Caption: General experimental workflow for the Jacobsen epoxidation.

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation

Materials:

  • 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard work-up and purification reagents (as in Protocol 1)

Procedure:

  • Catalyst Activation (Pre-stir): In a dry round-bottom flask, dissolve Jacobsen's catalyst (0.02–0.05 eq) and NMO (0.5 eq) in anhydrous dichloromethane. Stir for 30-60 minutes at room temperature. Causality Note: This pre-stirring with an axial ligand donor can improve catalyst performance and selectivity.

  • Addition of Substrate: Add 1-(cyclohex-1-en-1-yl)-4-fluorobenzene (1.0 eq) to the catalyst solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, prepare a solution of m-CPBA (1.5 eq) in dichloromethane. Add this solution slowly to the reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Stir the reaction at 0-4 °C, monitoring by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Follow the quenching, work-up, and purification steps as described in Protocol 1.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified epoxide should be determined using chiral HPLC or chiral GC analysis.

Methodology 3: Organocatalytic Shi Asymmetric Epoxidation

The Shi epoxidation offers a metal-free alternative for asymmetric epoxidation, utilizing a chiral ketone catalyst derived from fructose and potassium peroxymonosulfate (Oxone) as the terminal oxidant.[8][9] This method is particularly effective for trisubstituted alkenes.

Expertise & Experience: Dioxirane-Mediated Oxygen Transfer

The catalytic cycle begins with the oxidation of the chiral ketone by Oxone to form a highly reactive chiral dioxirane intermediate.[9][10] This dioxirane is the active species that transfers an oxygen atom to the alkene. The reaction is typically performed under basic pH conditions (around 10.5), which is crucial for regenerating the ketone catalyst and preventing a competing Baeyer-Villiger side reaction that would consume the catalyst.[8][10][11] The stereochemical outcome is dictated by the approach of the alkene to the chiral dioxirane, with a spiro orientation of the transition state generally favored.[11]

Graphical Representation: Shi Epoxidation Catalytic Cycle

Shi_Cycle Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane  Oxone, K₂CO₃ (pH 10.5) Dioxirane->Ketone Oxygen Transfer Alkene Alkene Epoxide Epoxide Alkene->Epoxide Dioxirane

Sources

Method

High-Fidelity Synthesis of Fluorinated Phenylcyclohexenes: A Grignard-Driven Protocol

Executive Summary Fluorinated phenylcyclohexenes are critical structural motifs in the synthesis of negative dielectric anisotropy liquid crystals (LCs) and pharmaceutical intermediates (e.g., Paroxetine precursors). The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylcyclohexenes are critical structural motifs in the synthesis of negative dielectric anisotropy liquid crystals (LCs) and pharmaceutical intermediates (e.g., Paroxetine precursors). The introduction of fluorine atoms onto the aromatic ring creates unique electronic dipoles and metabolic stability but introduces specific synthetic challenges, particularly regarding the stability and initiation of the Grignard reagent.

This guide provides a validated, industrial-standard protocol for the synthesis of 1-(4-fluorophenyl)cyclohexene. Unlike undergraduate protocols that rely on simple distillation, this workflow utilizes a Dean-Stark dehydration strategy to ensure thermodynamic control, maximizing the yield of the conjugated endo-alkene product.

Strategic Pre-Reaction Planning

The Chemistry of Fluorinated Grignards

The presence of fluorine on the aromatic ring exerts a strong inductive effect (


), withdrawing electron density from the carbon-halogen bond. While this makes the resulting Grignard reagent (Ar-MgBr) stable once formed, it significantly increases the induction period —the time required for the reaction to initiate.

Critical Risk: A common error is adding too much halide during the induction period. When the reaction finally initiates, the accumulated halide reacts simultaneously, causing a violent thermal runaway (the "delayed exotherm" effect).

Reagent & Equipment Preparation[1][2]
  • Magnesium Activation: Standard turnings are often insufficient due to surface oxidation. Mechanical activation (crushing turnings under inert gas) or chemical activation (iodine crystal or DIBAL-H) is mandatory.

  • Solvent System: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether. THF's higher boiling point (66°C) maintains a reaction rate sufficient to overcome the electronic deactivation of the fluorine substituent, while its Lewis basicity stabilizes the organomagnesium species.

Detailed Experimental Protocols

Protocol A: Preparation of 4-Fluorophenylmagnesium Bromide (1.0 M)

Objective: Safe generation of the organometallic intermediate.

Materials:

  • Magnesium turnings (1.2 equiv, oven-dried).

  • 1-Bromo-4-fluorobenzene (1.0 equiv).

  • THF (Anhydrous, inhibitor-free).

  • Iodine crystal (catalytic).[1]

Workflow:

  • Setup: Assemble a 3-neck RBF with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum; backfill with N2.

  • Loading: Add Mg turnings and a single crystal of iodine. Add minimal THF to cover the Mg.

  • Initiation (The Critical Step):

    • Add 5-10% of the total bromide solution to the Mg.

    • Heat gently with a heat gun or oil bath.

    • Visual Cue: Disappearance of the iodine color (brown

      
       clear/grey) and spontaneous boiling indicates initiation.
      
    • Troubleshooting: If no initiation occurs after 5 mins, add 100

      
      L of DIBAL-H or use a glass rod to crush Mg pieces against the flask wall. Do not add more bromide until reflux is visible. 
      
  • Propagation: Once reflux is self-sustaining, add the remaining bromide/THF solution dropwise. Adjust rate to maintain gentle reflux without external heat.

  • Digestion: After addition, reflux at 65°C for 1 hour to ensure consumption of the bromide. The solution should appear dark grey/brown.

Protocol B: Grignard Addition to Cyclohexanone

Objective: Formation of the tertiary alkoxide.

Workflow:

  • Cooling: Cool the Grignard solution (Protocol A) to 0°C using an ice/salt bath.

  • Addition: Dissolve Cyclohexanone (0.95 equiv relative to Bromide) in anhydrous THF. Add this solution dropwise to the Grignard reagent.[2]

    • Note: Keep internal temperature

      
       to prevent enolization side reactions.
      
  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Cool back to 0°C. Quench slowly with Saturated Aqueous NH

    
    Cl.
    
    • Caution: Magnesium salts will precipitate.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate to yield the crude alcohol: 1-(4-fluorophenyl)cyclohexanol .
    
Protocol C: Thermodynamic Dehydration (Dean-Stark)

Objective: Selective conversion of the tertiary alcohol to the conjugated alkene. Why this method? Simple acid distillation (H


PO

) often leads to polymerization or incomplete conversion for phenyl-substituted alcohols. Refluxing in toluene with pTSA ensures water removal, driving the equilibrium to the thermodynamically stable conjugated alkene (Endo) rather than the Exo isomer.

Materials:

  • Crude 1-(4-fluorophenyl)cyclohexanol.

  • p-Toluenesulfonic acid monohydrate (pTSA, 5 mol%).

  • Toluene (Reagent grade).

Workflow:

  • Setup: RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve crude alcohol and pTSA in toluene. Heat to vigorous reflux (110°C).

  • Monitoring: Monitor water accumulation in the trap. Reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup: Cool to RT. Wash with NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (sat. aq.) to neutralize acid. Wash with brine.
    
  • Purification: Dry organic layer and concentrate. Recrystallize from Ethanol/Hexane or perform vacuum distillation to obtain pure 1-(4-fluorophenyl)cyclohexene .

Process Visualization

Reaction Workflow Diagram

GrignardWorkflow Start Start: Reagent Prep Initiation Grignard Initiation (Mg + Ar-Br + I2) Start->Initiation Dry Glassware Propagation Propagation (Reflux in THF) Initiation->Propagation Exotherm Control Coupling Coupling (Cyclohexanone, 0°C) Propagation->Coupling Cool to 0°C Intermediate Intermediate: Tertiary Alcohol Coupling->Intermediate NH4Cl Quench Dehydration Dehydration (pTSA/Toluene, Reflux) Intermediate->Dehydration Dean-Stark Product Final Product: Fluorinated Phenylcyclohexene Dehydration->Product Purification

Caption: Figure 1. End-to-end process flow for the synthesis of fluorinated phenylcyclohexenes, highlighting critical thermal control points (Red).

Mechanism & Selectivity

Mechanism Alcohol Tertiary Alcohol (Intermediate) Carbocation Tertiary Carbocation (Resonance Stabilized) Alcohol->Carbocation -H2O (pTSA) Endo Endo-Alkene (Major Product) Carbocation->Endo Thermodynamic Control (Conjugation) Exo Exo-Alkene (Minor Product) Carbocation->Exo Kinetic Control

Caption: Figure 2. Dehydration pathway.[3][4][5][6] The phenyl ring stabilizes the carbocation and dictates the formation of the conjugated (Endo) alkene.

Critical Process Parameters (CPP) & Troubleshooting

The following data summarizes the operational boundaries for a successful synthesis.

ParameterTarget RangeConsequence of Deviation
Water Content (THF) < 50 ppmQuenches Grignard; forms benzene byproduct.
Initiation Temp 40°C - 60°C<40°C: Accumulation of bromide (explosion risk). >60°C: Solvent loss.
Coupling Temp 0°C - 10°C>10°C: Enolization of ketone (reduced yield).
Dehydration Time 2 - 4 HoursOver-reflux: Polymerization of styrene-like product.
Mg Stoichiometry 1.1 - 1.2 equivDeficit: Incomplete conversion of expensive bromide.
Troubleshooting Guide
  • Symptom: Reaction turns muddy/white but does not boil.

    • Diagnosis: Reaction stalled or quenched by moisture.

    • Fix: Add a "starter" of commercially available Methyl Magnesium Bromide (1 mL) to scavenge water and activate the surface.

  • Symptom: Low yield after dehydration.

    • Diagnosis: Incomplete water removal.[1]

    • Fix: Ensure the Dean-Stark trap is filled with toluene before starting and that the reflux is vigorous enough to carry the azeotrope.

Safety & Compliance (E-E-A-T)

Specific Hazards
  • Delayed Exotherm: Fluorinated aromatics often display a "dormant" period. Never rush the addition of the halide.

  • HF Generation: While the C-F bond is stable, thermal decomposition of fluorinated organics in the presence of strong acids at extreme temperatures (>200°C) can release HF. The pTSA method (110°C) is safe, but waste should be segregated.

  • Peroxides: THF forms explosive peroxides. Test solvent with peroxide strips prior to distillation.

Waste Disposal
  • Quenched Grignard: Aqueous layers contain Magnesium salts and Ammonium Bromide. Dispose of in aqueous waste.

  • Fluorinated Organics: Must be segregated into "Halogenated Organic Waste" streams. Do not mix with general organic solvents if your facility recycles non-halogenated solvents.

References

  • Grignard Reaction Safety & Protocols

    • American Chemical Society. (n.d.). Grignard Reaction Laboratory Safety Summary. ACS.[7] Retrieved from [Link]

  • Synthesis of Fluorinated Liquid Crystals

    • Al-Maharik, N., Kirsch, P., & Slawin, A. M. Z. (2017). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs. University of St Andrews. Retrieved from [Link]

  • Dehydration Methodologies

    • Organic Chemistry Portal. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination. Retrieved from [Link]

  • General Cyclohexene Synthesis (Base Protocol)

    • Chemistry LibreTexts. (2024). Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing catalyst residues from 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Topic: Efficient Removal of Palladium Catalyst Residues from the Synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene This technical support guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Palladium Catalyst Residues from the Synthesis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene and similar compounds. The following content provides in-depth troubleshooting advice and detailed protocols for the effective removal of residual palladium catalysts, a critical step for ensuring the purity, safety, and reliability of final products.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium residues from my final product of critical importance?

A1: Palladium, while an excellent catalyst, is a heavy metal with documented toxicity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) impose strict limits on the permissible levels of residual palladium in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range.[1] Exceeding these limits can result in the rejection of drug candidates. Moreover, residual palladium can interfere with subsequent synthetic steps or compromise the results of biological assays.[1]

Q2: What are the primary methods for the removal of palladium residues?

A2: The most prevalent and effective methods for palladium removal include:

  • Adsorption: This involves the use of solid-supported materials that selectively bind to the palladium, which can then be easily removed by filtration. Common adsorbents include activated carbon and functionalized silica (metal scavengers).[2]

  • Chromatography: Passing the crude product through a plug of silica gel or Celite® can effectively trap insoluble palladium species.[3]

  • Crystallization: As a fundamental purification technique, recrystallization can be effective in separating the desired product from catalyst residues.[4]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a separate phase from the product.[3]

Q3: How do I select the most appropriate palladium scavenger for my needs?

A3: The choice of scavenger is contingent on the specific palladium species present (e.g., Pd(0) vs. Pd(II)) and the nature of your product. Scavengers are available with a variety of functional groups, with sulfur-containing ligands (e.g., thiols, thioureas) and amine-based ligands being particularly effective for palladium.[1] It is often advisable to screen a small panel of scavengers to identify the most efficient one for your specific reaction.

Q4: Is it possible to combine different removal methods for enhanced efficiency?

A4: Yes, a multi-step approach can be highly effective. For instance, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger to capture soluble palladium species.[3]

Troubleshooting Common Issues in Palladium Removal

This section addresses specific challenges that may arise during the purification of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene.

Guide 1: Incomplete Palladium Removal
  • Problem: After purification, the palladium concentration in the product remains above the acceptable limit.

  • Possible Cause: The chosen method may not be optimal for the specific form of residual palladium (e.g., soluble vs. insoluble, Pd(0) vs. Pd(II)). The product itself may be forming a stable complex with the palladium, making it difficult to remove.

  • Suggested Solutions:

    • Increase Scavenger Equivalents: Gradually increase the amount of scavenger used.

    • Extend Scavenging Time and/or Temperature: Allow for longer stirring with the scavenger (e.g., overnight) or gently heat the mixture (e.g., 40-50 °C), provided the product is thermally stable.[1]

    • Screen Different Scavengers: Test scavengers with different functional groups (e.g., thiol vs. amine-based).[5]

    • Pre-treatment: An acidic wash prior to scavenging may help to break up product-palladium complexes.[1]

Guide 2: Significant Product Loss During Purification
  • Problem: A substantial decrease in yield is observed after the palladium removal step.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, a known issue particularly with activated carbon.[6]

  • Suggested Solutions:

    • Minimize Adsorbent Quantity: Use the lowest effective amount of activated carbon or scavenger.

    • Solvent Selection: The choice of solvent can impact the non-specific binding of the product to the adsorbent.

    • Alternative Scavenger Support: If using a silica-based scavenger, consider a polymer-based alternative, or vice-versa.[1]

    • Thorough Washing: Ensure the scavenger or activated carbon is washed thoroughly with fresh solvent after filtration to recover any adsorbed product.[2]

Detailed Experimental Protocols

The synthesis of 1-(cyclohex-1-en-1-yl)-4-fluorobenzene is commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille reaction. Below are generalized protocols for palladium removal following such a synthesis.

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol outlines a general procedure for the removal of a soluble palladium catalyst from a Suzuki coupling reaction mixture.

  • Materials:

    • Crude reaction mixture containing 1-(cyclohex-1-en-1-yl)-4-fluorobenzene and the palladium catalyst.

    • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[4]

    • A suitable organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).

    • Celite®.

    • Filtration apparatus (e.g., Büchner funnel, filter flask).

  • Procedure:

    • Dilution: Dilute the crude reaction mixture with a suitable organic solvent (typically 5-10 volumes).[4]

    • Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted mixture. A common starting point is 5 equivalents relative to the initial amount of palladium catalyst.[4]

    • Stirring: Stir the suspension at room temperature. The scavenging process can often be monitored by a color change in the solution. A duration of 2-4 hours is often sufficient, but for very low target palladium levels, overnight stirring may be beneficial.[1]

    • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® to remove the scavenger-bound palladium.[4]

    • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

    • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Materials:

    • Crude reaction mixture.

    • Activated carbon.

    • A suitable solvent.

    • Celite®.

  • Procedure:

    • Preparation: Dissolve the crude product in an appropriate solvent.

    • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

    • Stirring: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2][6]

    • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to retain fine carbon particles.[2]

    • Washing and Concentration: Wash the activated carbon on the filter with fresh solvent and combine the filtrate with the washings. Remove the solvent under reduced pressure.[2]

Data Presentation: Comparative Efficiency of Palladium Scavengers

The following table provides a comparison of the performance of different types of scavengers in removing palladium(II) acetate from a solution in THF.

ScavengerFunctional GroupInitial Pd Concentration (ppm)Solvent% Pd RemovalTime
QuadraSil™ APAminopropyl1000THF>99%5 minutes
QuadraSil™ MPMercaptopropyl1000THF>95%18 minutes

Table 1: Comparison of QuadraSil™ AP and QuadraSil™ MP in scavenging palladium(II) acetate in THF. This data suggests that under these specific conditions, the aminopropyl-functionalized scavenger exhibits faster kinetics.[5]

Visualization of Experimental Workflows

General Workflow for Palladium Catalyst Removal

G cluster_0 Reaction & Work-up cluster_1 Palladium Removal cluster_2 Analysis Reaction Crude Reaction Mixture (e.g., Suzuki Coupling) Workup Aqueous Work-up Reaction->Workup Concentration1 Concentrate Organic Layer Workup->Concentration1 Dissolution Dissolve Crude in Appropriate Solvent Concentration1->Dissolution Scavenger_Addition Add Scavenger (e.g., Thiol-Silica or Activated Carbon) Dissolution->Scavenger_Addition Stirring Stir (e.g., 2-18h, RT or 40-50°C) Scavenger_Addition->Stirring Filtration Filter through Celite® Stirring->Filtration Concentration2 Concentrate Filtrate Filtration->Concentration2 Analysis Analyze for Residual Palladium (e.g., ICP-MS) Concentration2->Analysis Final_Product Purified Product Concentration2->Final_Product

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting Decision Tree for Incomplete Palladium Removal

G Start Incomplete Pd Removal (>10 ppm) Check_Scavenger Is the scavenger appropriate for the palladium species and product? Start->Check_Scavenger Check_Conditions Are the scavenging conditions optimal? Check_Scavenger->Check_Conditions Yes Screen_Scavengers Screen a panel of different scavengers (e.g., thiol, amine, carbon) Check_Scavenger->Screen_Scavengers No Increase_Equiv Increase scavenger equivalents Check_Conditions->Increase_Equiv No Pre_treatment Consider a pre-treatment step (e.g., acidic wash) Check_Conditions->Pre_treatment Yes Re_evaluate Re-evaluate purification strategy (e.g., crystallization) Screen_Scavengers->Re_evaluate Increase_Equiv->Re_evaluate Increase_Time_Temp Increase stirring time and/or temperature Increase_Time_Temp->Re_evaluate Pre_treatment->Increase_Time_Temp

Caption: Troubleshooting decision tree for incomplete palladium removal.

References

  • Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Stille Coupling - Organic Synthesis. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • US7108839B2 - Process for the recovery of palladium from spent silica - Google Patents.
  • Silica Gels. Available at: [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. Available at: [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing). Available at: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available at: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scientific Research Publishing. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Analysis of palladium by high resolution ICP-MS - ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. Available at: [Link]

Sources

Optimization

Storage stability and shelf life of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Topic: Storage Stability, Shelf Life, and Handling Protocols Document ID: TSC-FLU-1546 | Version: 2.1 | Status: Active Executive Summary: The Stability Profile 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS: 1546-11-8) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Shelf Life, and Handling Protocols

Document ID: TSC-FLU-1546 | Version: 2.1 | Status: Active

Executive Summary: The Stability Profile

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS: 1546-11-8) is a conjugated system combining a fluorinated aromatic ring with a cyclohexenyl moiety.[1] For storage purposes, it must be treated as a highly reactive styrene derivative .

Its stability is compromised by two primary mechanisms:

  • Autoxidation: The cyclohexenyl ring is susceptible to allylic oxidation, forming hydroperoxides.

  • Polymerization: The conjugated "styrene-like" double bond is prone to radical polymerization, a process often accelerated by the electronic effects of the para-fluorine substituent.

Critical Physical Property:

  • Melting Point: ~26–28°C.

  • Implication: In a typical warm laboratory (>25°C), this compound exists as a liquid or a semi-solid "slush." Degradation rates in the liquid phase are exponentially higher than in the solid phase due to increased molecular mobility.

Module 1: Critical Storage Protocols

To maximize shelf life (typically 12–18 months if strictly followed), adhere to the "Solid-State, Oxygen-Free" protocol.

ParameterRequirementTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Keeps the compound in a solid state (below its MP of ~26°C). Solid-state lattice energy significantly inhibits radical propagation and polymerization chains.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen, preventing the formation of allylic hydroperoxides and inhibiting oxygen-promoted polymerization.
Light Amber Vials / Foil Wrap UV light can initiate radical formation (homolytic cleavage) at the allylic position, triggering rapid degradation.
Stabilizer BHT (Optional) If storing for >6 months as a liquid, adding 100–200 ppm of BHT (Butylated hydroxytoluene) acts as a radical scavenger. Note: Most commercial batches are sold pure.

Module 2: Quality Control & Troubleshooting

Visual & Chemical Diagnostics

Use this workflow to determine if your batch is suitable for use or requires re-purification.

QC_Workflow Start Batch Arrival / Pre-Experiment Check Visual Visual Inspection Start->Visual Color_Check Color Check: Is it Yellow/Orange? Visual->Color_Check State_Check State Check: Is it Gooey/Viscous? Color_Check->State_Check Yes NMR 1H NMR Analysis Color_Check->NMR No (White/Colorless) Decision_Purify WARNING: Purify (Distillation) State_Check->Decision_Purify No (Just Oxidized) Decision_Discard FAIL: Discard (>10% Polymer) State_Check->Decision_Discard Yes (Polymerized) Peroxide Peroxide Test (Starch-Iodide) NMR->Peroxide Decision_Pass PASS: Proceed to Reaction Peroxide->Decision_Pass Negative Peroxide->Decision_Purify Positive

Figure 1: Decision logic for assessing compound purity prior to synthesis.

Common Issues & Solutions

Issue 1: The sample has turned yellow.

  • Diagnosis: Early-stage oxidation or oligomerization. Styrene-like compounds form yellow "gardner color" bodies (quinones/conjugated oligomers) upon exposure to air.

  • Risk: Low to Moderate. It may still react, but yields will drop.

  • Fix: Filtration through a short pad of silica gel (eluting with 5% EtOAc/Hexanes) usually removes the polar yellow impurities.

Issue 2: The sample is viscous or sticky (even when cold).

  • Diagnosis: Polymerization.[2][3] The "slush" indicates high molecular weight chains are dissolved in the monomer.

  • Risk: Critical. The stoichiometry of your reaction will be wrong.

  • Fix: Kugelrohr Distillation. Polymers are non-volatile. Distill the monomer (approx. 100–110°C @ 0.5 mmHg) away from the polymer residue.

Issue 3: New peaks in NMR near 4.0–4.5 ppm.

  • Diagnosis: Allylic hydroperoxides or alcohols.

  • Risk: Explosion hazard (if heated) and catalyst poisoning (especially Pd/Ni catalysts in Suzuki/Negishi couplings).

  • Fix: Wash an ether solution of the compound with 10% aqueous Sodium Thiosulfate (to reduce peroxides) or purify via column chromatography.

Module 3: Degradation Mechanism

Understanding how the molecule breaks down helps you prevent it.

Degradation_Pathway cluster_Oxidation Pathway A: Autoxidation (Air Exposure) cluster_Polymer Pathway B: Polymerization (Heat/Light) Compound 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Radical Allylic Radical Compound->Radical O2 / Light Dimer Dimer/Oligomer Compound->Dimer Heat / Radical Initiator Peroxide Allylic Hydroperoxide Radical->Peroxide + O2 Ketone Cyclohexenone Deriv. Peroxide->Ketone Decomposition Polymer Poly(styrene) Derivative Dimer->Polymer Propagation

Figure 2: The dual degradation pathways. Pathway A (Oxidation) poisons catalysts; Pathway B (Polymerization) ruins stoichiometry.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in a freezer (-20°C)? A: Yes, this is ideal. Storing at -20°C ensures the compound remains solid (well below its 26°C melting point), effectively halting diffusion-controlled polymerization. Ensure the vial is tightly sealed to prevent moisture condensation upon thawing.

Q2: I need to use this in a Suzuki coupling. Does 1% impurity matter? A: It depends on the impurity.

  • If 1% Polymer: Negligible impact.

  • If 1% Peroxide: High Impact. Peroxides can oxidize phosphine ligands (e.g., PPh3 to O=PPh3), deactivating your Palladium catalyst. Always wash with sodium thiosulfate or pass through silica if you suspect peroxides.

Q3: The Safety Data Sheet (SDS) says "Keep Cold." What happens if it was left on the bench for a week? A: If the lab was warm (>25°C), the compound likely melted. Check the appearance.

  • Clear/Colorless liquid: Likely fine, but check NMR.

  • Yellow/Orange liquid: Oxidation has started. Purify before use.

  • Solid (Lab was cold): Likely fine.

Q4: How do I measure the "purity" quickly without NMR? A: Thin Layer Chromatography (TLC).

  • Eluent: 100% Hexanes.

  • Observation: The product should be a high Rf spot (non-polar).

    • Spot at Baseline: Polymer.

    • Spot midway/trailing: Oxidation products (alcohols/ketones).

References

  • PubChem. (n.d.).[1] 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for distilling styrene-like precursors).
  • Organic Syntheses. (1998).[4] Preparation of 2-substituted cyclohexenones via Suzuki Coupling. Org. Synth. 1998, 75,[5] 69. Retrieved from [Link] (Demonstrates sensitivity of cyclohexenyl-derivatives to oxidation).

Sources

Troubleshooting

Troubleshooting isomerization issues in cyclohexenyl benzene derivatives

Topic: Troubleshooting Isomerization & Stability Issues Status: Active Lead Scientist: Senior Application Scientist, Synthesis Division Last Updated: February 26, 2026 Executive Summary Cyclohexenyl benzene derivatives (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isomerization & Stability Issues

Status: Active Lead Scientist: Senior Application Scientist, Synthesis Division Last Updated: February 26, 2026

Executive Summary

Cyclohexenyl benzene derivatives (phenylcyclohexenes) present a unique synthetic challenge due to the thermodynamic drive toward conjugation and aromatization. The cyclohexenyl ring is prone to acid-catalyzed double bond migration (isomerization to the thermodynamic 1-phenylcyclohexene product) and oxidative dehydrogenation (aromatization to biphenyl).

This guide provides diagnostic workflows and remediation protocols for researchers encountering spectral inconsistencies (e.g., "ghost peaks" in NMR), mass balance loss, or inseparable mixtures during the synthesis of these scaffolds.

Module 1: Diagnostic Hub

Start here to identify the specific nature of your failure mode.

Symptom 1: The "Ghost Peak" Phenomenon

Observation:


H NMR shows a shift in the vinylic proton signal.
  • Scenario A: You targeted the unconjugated isomer (e.g., 3-phenylcyclohexene or 4-phenylcyclohexene), but the spectrum matches the conjugated 1-phenylcyclohexene.

  • Scenario B: You targeted a chiral derivative, but the product is racemic.

Root Cause: Acid-catalyzed double bond migration or Pd-catalyzed "chain walking." Immediate Action: Check the acidity of your workup media and purification stationary phase.

Symptom 2: The "Mass Loss" / Non-Polar Impurity

Observation: Product mass is lower than expected; a highly non-polar spot appears on TLC that fluoresces intensely under UV. Root Cause: Oxidative aromatization (conversion to biphenyl derivatives). Immediate Action: Degas all solvents and verify inert atmosphere integrity.

Logic Flow for Troubleshooting

TroubleshootingLogic Start Identify Symptom Isomerization Double Bond Shift (Isomerization) Start->Isomerization NMR peaks shifted Aromatization Formation of Biphenyls Start->Aromatization New non-polar spot CheckSilica Did you use Standard Silica? Isomerization->CheckSilica CheckAir Exposed to Air/Light? Aromatization->CheckAir SilicaYes Cause: Acidic Surface Action: Use Buffered Silica CheckSilica->SilicaYes Yes SilicaNo Check Catalyst CheckSilica->SilicaNo No PdWalking Cause: Pd Hydride Shift Action: Poison Catalyst/Lower Temp SilicaNo->PdWalking AirYes Cause: Oxidative Dehydrogenation Action: Degas/Add BHT CheckAir->AirYes Yes

Figure 1: Decision tree for diagnosing instability in cyclohexenyl benzene synthesis.

Module 2: Isomerization Mechanisms & Prevention
The Problem: Thermodynamic vs. Kinetic Control

In phenylcyclohexene systems, the 1-phenylcyclohexene isomer (double bond conjugated with the aromatic ring) is the thermodynamic product. If you are synthesizing the 3-ene or 4-ene (unconjugated) isomers, any source of protons (


) or hydrides (

) can catalyze the migration of the double bond to the conjugated position.
Mechanism: Acid-Catalyzed Migration

The migration proceeds via a carbocation intermediate. Even the weak acidity of unbuffered silica gel (


) is sufficient to protonate the alkene, forming a tertiary carbocation which then eliminates to the more stable conjugated isomer.

MigrationMechanism Step1 Unconjugated Isomer (Kinetic) Step2 Protonation (Carbocation Formation) Step1->Step2 + H+ Step3 Hydride Shift / Deprotonation Step2->Step3 Rearrangement Step4 Conjugated Isomer (Thermodynamic) Step3->Step4 - H+

Figure 2: Pathway of acid-catalyzed isomerization to the thermodynamic product.

Protocol 1: Buffered Silica Gel Purification

Mandatory for isolating unconjugated isomers.

Objective: Neutralize acidic silanol groups on the silica surface to prevent on-column isomerization.

  • Prepare Mobile Phase: Prepare your standard hexane/ethyl acetate eluent.

  • Add Buffer: Add 1% v/v Triethylamine (Et3N) to the solvent mixture.

  • Slurry Packing: Suspend the silica gel in the buffered solvent. Allow it to sit for 10 minutes to ensure amine adsorption onto active sites.

  • Column Equilibration: Flush the packed column with 2-3 column volumes of the buffered solvent before loading your sample.

  • Elution: Run the column normally. The Et3N will remain on the silica, protecting your compound.

    • Note: Et3N is volatile; residual traces can be removed under high vacuum.

Protocol 2: Preventing Pd-Catalyzed "Chain Walking"

Relevant for Suzuki/Heck couplings.

Palladium hydrides (formed during the catalytic cycle) can reversibly insert into the alkene, moving the double bond along the ring.

  • Recommendation 1: Reduce Temperature. Isomerization activation energy is often higher than coupling activation energy. Run at 40-60°C instead of reflux.

  • Recommendation 2: Base Selection. Switch from hydroxide bases (KOH, NaOH) to milder, non-nucleophilic bases like

    
      or 
    
    
    
    .
  • Recommendation 3: Ligand Choice. Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) which facilitate rapid reductive elimination, reducing the lifetime of the Pd-alkyl species prone to beta-hydride elimination.

Module 3: Aromatization (The "Biphenyl" Impurity)
The Problem: Oxidative Dehydrogenation

Cyclohexenyl rings are essentially "pre-aromatic." The driving force to become a fully aromatic biphenyl system is high (approx. 25-30 kcal/mol stabilization). This transformation is often mediated by trace oxygen or radical initiators.

FAQ: Aromatization

Q: Why does my compound turn yellow/brown upon storage? A: This indicates autoxidation. The allylic hydrogens are susceptible to radical abstraction by atmospheric oxygen, leading to conjugated dienes which eventually aromatize.

Q: Can I use DDQ to force this reaction? A: Yes. If the biphenyl is actually your target, treat the cyclohexenyl derivative with 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane at reflux to quantitatively drive the aromatization [1].

Protocol 3: Stabilization & Storage
  • Solvent Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to use.

  • Radical Scavenging: For storage of unstable intermediates, add 0.1% BHT (Butylated hydroxytoluene) as a stabilizer if it does not interfere with the next step.

  • Cold Storage: Store neat oils at -20°C under Argon. Avoid storing as solutions in chlorinated solvents (e.g., CHCl3), which can form HCl over time and induce isomerization.

Module 4: Quantitative Data & Reference Values

Thermodynamic Stability of Isomers Relative energies estimated based on substitution patterns.

Isomer TypeStructure DescriptionRelative StabilityMajor Risk
1-Phenylcyclohexene Double bond conjugated with Ph0 kcal/mol (Most Stable) Polymerization / Aromatization
3-Phenylcyclohexene Allylic to Ph (Unconjugated)+2-3 kcal/mol Migration to 1-isomer
4-Phenylcyclohexene Remote double bond+3-4 kcal/mol Migration to 1-isomer
References
  • DDQ-Mediated Aromatization:Org. Synth.1998, 75, 163.
  • Buffered Silica Gel Protocol: Org. Synth.2014 , 91, 32-48. Link (Demonstrates Et3N buffering for acid-sensitive terpenes).

  • Isomerization Mechanisms: Chem. Rev.2015 , 115, 13, 5462–5569. Link (Comprehensive review of allylbenzene isomerization).

  • Suzuki Coupling Side Reactions:Chem. Soc. Rev.2014, 43, 412.
  • Aromatic Stabilization Energy: ACS Omega2023 , 8, 51, 48562–48571. Link (Thermodynamic data on benzene/fulvene systems).

Optimization

Technical Support Center: Distillation Protocols for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

[1] Executive Summary & Molecule Profile[1] The Challenge: Distilling 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene presents a dual-threat scenario. As a styrene analog with an electron-rich cyclohexenyl ring, the molecule is h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1]

The Challenge: Distilling 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene presents a dual-threat scenario. As a styrene analog with an electron-rich cyclohexenyl ring, the molecule is highly susceptible to two distinct polymerization mechanisms:[1]

  • Cationic Polymerization: Triggered by trace acids (often carried over from dehydration synthesis). This is rapid, exothermic, and results in total pot solidification.

  • Radical Polymerization: Triggered by heat (thermal initiation) or peroxides. This results in viscosity increase and yield loss.

The Solution: Successful distillation requires a "Defense-in-Depth" strategy: Chemical Neutralization (removing the catalyst), Radical Inhibition (stabilizing the monomer), and Thermal Management (vacuum distillation).

Molecular Profile
PropertyDataCritical Note
Structure 4-F-Ph-C6H9Conjugated system stabilizes benzylic carbocations, increasing acid sensitivity.[1]
Boiling Point (est.) ~115–120 °C @ 1 mmHgDo not attempt atmospheric distillation (~255 °C).
Primary Risk Acid-Catalyzed Polymerization Residual pTSA or H₂SO₄ is the #1 cause of failure.
Secondary Risk Thermal DimerizationOccurs >125 °C even without initiator.

Pre-Distillation Workup (The Critical Step)

Most distillation failures are actually workup failures. If your crude material contains trace acid, no amount of inhibitor will save the distillation.

Protocol: The "Zero-Acid" Wash

Objective: Complete removal of dehydration catalysts (e.g., p-Toluenesulfonic acid, H₂SO₄, POCl₃).

  • Quench: Dilute the reaction mixture with an organic solvent (Hexanes or Et₂O). Do not use DCM if possible (halogenated solvents can sometimes concentrate acidic species or form carbenes under specific conditions, though less likely here; hexanes precipitates polar impurities).

  • Alkaline Wash (Mandatory):

    • Wash the organic layer 2x with saturated NaHCO₃ (Sodium Bicarbonate).

    • Check pH: The aqueous layer must remain basic (pH > 8).

    • Wash 1x with 10% NaOH (Sodium Hydroxide) to ensure removal of phenolic impurities or stubborn acids.

  • Neutralization: Wash 1x with Brine (Sat. NaCl).

  • Drying: Dry over anhydrous K₂CO₃ (Potassium Carbonate).

    • Why K₂CO₃? Unlike MgSO₄ or Na₂SO₄, Potassium Carbonate is slightly basic, providing a final buffer against acid traces.

Distillation Setup & Inhibitor Selection[2]

Inhibitor Strategy

Select an inhibitor based on your vacuum/inert gas setup.

InhibitorTypeConc.[2][3][4]Usage Context
4-tert-Butylcatechol (TBC) Aerobic200-500 ppmStandard Choice. Requires trace oxygen to function.[1] Do not use under ultra-strict N₂/Ar without an air bleed.
Phenothiazine Anaerobic500 ppmHigh-Temp/Inert Choice. Works best in oxygen-free environments.[1] Ideal for high-vacuum manifolds.[1]
BHT Radical Scavenger500-1000 ppmGeneral Purpose. Good baseline protection, but less effective than TBC for styrenics at high T.
The Distillation Apparatus
  • Vacuum Source: High vacuum pump (< 1 mmHg capability).

  • Column: Vigreux column (short path) to minimize residence time. Avoid packed columns (high surface area = high polymerization risk).

  • Heat Source: Oil bath with magnetic stirring. Never use a heating mantle directly on the flask (hot spots trigger polymerization).

Troubleshooting Guide (FAQs)

Scenario A: "The pot solidified into a gel/glass before distillation finished."

Diagnosis: Cationic Polymerization. Root Cause: Residual acid. The heat of the oil bath accelerated the acid-catalyzed attack on the electron-rich double bond. Immediate Fix: The experiment is likely lost. You may be able to dissolve the polymer in DCM to clean the glassware. Prevention:

  • Re-run the Alkaline Wash protocol (Section 2).

  • Add solid CaH₂ (Calcium Hydride) or K₂CO₃ directly to the distillation pot (0.5% w/w) to act as an in-situ acid scavenger.

Scenario B: "The liquid is becoming viscous and yellow/brown."

Diagnosis: Thermal/Radical Polymerization (Oligomerization). Root Cause: Temperature too high or insufficient inhibitor. Corrective Action:

  • Lower the Bath Temperature: Increase vacuum depth to reduce boiling point.

  • Check Inhibitor: Did you add TBC? If using TBC, is the system too oxygen-free? (TBC needs trace O₂).

  • Stop: If viscosity is high, stop distillation to prevent the flask from seizing.

Scenario C: "Vacuum pressure is fluctuating wildly (Bumping)."

Diagnosis: Degassing or Polymerization exotherm. Root Cause: Volatile solvents (hexanes) remaining or a localized exotherm from polymerization. Corrective Action:

  • Ensure all low-boilers are removed via rotovap before high-vac distillation.[1]

  • Use a capillary bleed (if using TBC) or a vigorous stir bar to prevent superheating.

Visualizing the Failure Pathways

The following diagram illustrates the "Polymerization Trap"—the specific chemical pathways that lead to failure and the checkpoints required to prevent them.

G Start Crude 1-(Cyclohexenyl)-4-F-Benzene Acid Residual Acid (H+) Start->Acid Heat Heat (>120°C) Start->Heat BaseWash Base Wash (NaHCO3 + NaOH) Start->BaseWash Step 1 Cationic Cationic Polymerization Acid->Cationic Catalyzes Radical Radical Polymerization Heat->Radical Initiates Oxygen Oxygen (Excess) Peroxide Peroxide Formation Oxygen->Peroxide Long storage Sludge Solidified Pot (FAILURE) Cationic->Sludge Radical->Sludge Peroxide->Radical Heat BaseWash->Acid Neutralizes Vacuum High Vacuum (<1 mmHg) BaseWash->Vacuum Step 2 Inhibitor Inhibitor (TBC/Phenothiazine) Inhibitor->Radical Scavenges Product Pure Distillate Inhibitor->Product Success Vacuum->Heat Reduces Required T Vacuum->Inhibitor Step 3

Caption: Critical Control Points: Green pathways indicate the required defensive steps to neutralize the red failure modes (Acid and Heat).

Standard Operating Procedure (SOP)

Protocol: Vacuum Distillation of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

  • Preparation:

    • Weigh crude material.

    • Add 4-tert-Butylcatechol (TBC) at 500 ppm (approx 50 mg per 100 g crude).[1]

    • Add a magnetic stir bar (large oval or cross shape for max turbulence).

    • Optional: Add 0.5g anhydrous K₂CO₃ to the pot to buffer any regenerated acid.

  • Assembly:

    • Attach a short-path distillation head or Vigreux column.[1]

    • Grease all joints (high-vacuum grease).[1]

    • Connect to vacuum pump with a manometer/gauge.

  • Degassing:

    • Start stirring.[5]

    • Apply vacuum slowly at room temperature to remove residual solvents.

    • Wait until bubbling subsides and pressure stabilizes below 2 mmHg.

  • Distillation:

    • Begin heating oil bath. Target bath temp: ~130°C (assuming product bp ~115°C).

    • Monitor Head Temp: Collect fractions.

      • Foreshot: Low boilers (solvents).

      • Main Fraction: Steady temperature (Product).

    • Stop Condition: If pot residue becomes dark/viscous or temperature spikes, STOP heat immediately and remove oil bath.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of styrene derivatives and inhibitors).

  • Organic Syntheses. (1928). Styrene (Purification and Handling). Org. Synth. 8, 84. (Foundational protocols for handling readily polymerizable alkenes).

  • Sigma-Aldrich Technical Bulletin. Stabilization of Acrylic Monomers and Styrenics. (Provides data on TBC vs. MEHQ vs. Phenothiazine efficiency).

  • PubChem. 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Compound Summary. (Physical property verification).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis and Purity Standards for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-(Cyclohex-1-en-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, a potential intermediate in the synthesis of novel therapeutics, establishing a robust analytical framework for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, contrasts HPLC with alternative techniques, and contextualizes the data within the global regulatory standards for purity.

The Criticality of Purity for 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (MW: 176.23 g/mol ) is a non-polar, aromatic compound.[1] Its synthesis can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[2][3] These impurities, even at trace levels, can impact the stability, safety, and therapeutic effect of the final drug product. Therefore, a highly sensitive and specific analytical method is required to separate and quantify the main component from any closely related impurities.

Section 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing non-polar to weakly polar compounds like 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene.[4] The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18 or C8), with a polar mobile phase used for elution.[4]

The selection of chromatographic parameters is a deliberate process designed to achieve optimal separation. For 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, a C18 column is an excellent starting point due to its strong hydrophobic retention capabilities suitable for non-polar compounds.[5] The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is chosen to control the elution strength.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.[6]

Given the aromatic nature of the analyte, a phenyl-based stationary phase could also be considered to leverage π-π interactions, potentially offering alternative selectivity, especially when paired with methanol as the organic modifier.[7]

To illustrate the impact of the elution mode, we compare a rapid isocratic method with a higher-resolution gradient method.

Experimental Protocol: HPLC Purity Determination

  • System Preparation : The HPLC system is equilibrated with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation :

    • A stock solution of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is prepared in acetonitrile at a concentration of 1.0 mg/mL.

    • This stock is diluted with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Analysis :

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and integrate all peaks.

  • Purity Calculation : The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Table 1: Comparison of Isocratic and Gradient HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale for Comparison
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmA standard C18 column provides good retention for this non-polar compound.[5][8]
Mobile Phase Acetonitrile/Water (70:30 v/v)A: Water, B: AcetonitrileAcetonitrile is a common, effective organic modifier for RP-HPLC.[6]
Elution Program Isocratic0-2 min: 60% B, 2-15 min: 60-95% B, 15-17 min: 95% B, 17-18 min: 95-60% B, 18-22 min: 60% BA gradient is necessary to elute potential impurities with a wider range of polarities and improve peak shape.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column balancing speed and efficiency.
Detection UV at 254 nmUV at 254 nmAromatic compounds typically exhibit strong absorbance at 254 nm.[9]
Injection Volume 10 µL10 µLA standard volume to ensure reproducibility.
Run Time ~8 minutes~22 minutesIsocratic methods are faster, while gradient methods require more time for elution and re-equilibration.
Resolution LowerHigherThe gradient elution provides superior separation of closely eluting impurities.
Peak Shape May exhibit tailing for late-eluting peaksGenerally sharper, more symmetrical peaksThe increasing organic concentration in the gradient reduces peak tailing.

To ensure the reliability of any HPLC method, it must be validated according to guidelines like ICH Q2(R1).[10][11][12][13] This process demonstrates that the analytical procedure is suitable for its intended purpose.[10][11]

System Suitability Testing (SST): A Self-Validating Check

Before any sample analysis, a system suitability test must be performed. This involves injecting a standard solution multiple times to verify the performance of the chromatographic system.

  • Protocol : Inject a standard solution of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (e.g., 0.1 mg/mL) five or six consecutive times.

  • Acceptance Criteria :

    • Precision (%RSD) : The relative standard deviation of the peak area should be ≤ 2.0%.[14]

    • Tailing Factor (T) : Should be ≤ 1.5 for the main peak.[14]

    • Theoretical Plates (N) : Should be > 2000 for the main peak.

A validation protocol for a purity method would further include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[10][11][15]

Section 2: Alternative and Advanced Analytical Techniques

While HPLC is the workhorse, other techniques offer different advantages and can be used for complementary analyses.

For volatile and thermally stable compounds, Gas Chromatography is a powerful alternative.[16] Given that 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is a volatile organic compound (VOC), GC analysis is highly feasible.[17]

  • Principle : Separation occurs based on the compound's boiling point and interaction with the stationary phase in a gaseous mobile phase.[16]

  • Advantages : Excellent for resolving volatile impurities and residual solvents that may not be detected by HPLC.[18]

  • Limitations : Not suitable for non-volatile or thermally labile impurities.

UPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at much higher pressures.[19][20][21]

  • Advantages :

    • Faster Analysis : Run times can be reduced by up to 9-10 times compared to HPLC.[19][20][21]

    • Improved Resolution : Leads to better separation of complex mixtures.[19][20][21]

    • Higher Sensitivity : Narrower peaks result in a better signal-to-noise ratio.[19][22]

    • Reduced Solvent Consumption : Shorter run times and lower flow rates lead to significant cost and waste reduction.[19][23]

  • Limitations : Higher initial instrument cost and potentially more susceptible to matrix effects due to smaller column volumes.[19][21]

Table 2: Comparison of Primary Analytical Techniques

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Liquid-solid partitioning based on polarity.Liquid-solid partitioning, enhanced by small particles and high pressure.[19][20]Gas-solid/liquid partitioning based on volatility.[16]
Best For Non-volatile or thermally labile compounds.[8]High-throughput analysis of complex mixtures.[22]Volatile and thermally stable compounds, residual solvents.[17][18]
Resolution Good to ExcellentExcellent to SuperiorExcellent
Analysis Time Moderate (15-30 min)Fast (1-10 min)[21]Fast to Moderate (5-30 min)
Sensitivity GoodExcellent[20][22]Excellent (especially with MS)
Typical Impurities Detected Process-related impurities, degradation products.Same as HPLC, but with better resolution.Starting materials, volatile by-products, residual solvents.
Section 3: Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process.

Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing & Reporting Sample Sample Preparation (0.1 mg/mL in Mobile Phase) Analysis Chromatographic Separation (HPLC / UPLC / GC) Sample->Analysis Standard Standard Preparation (Reference Standard) SST System Suitability Test (SST) (%RSD, Tailing, Plates) Standard->SST Pass/Fail SST->Analysis Pass/Fail Integration Peak Integration Analysis->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Report (Purity Value, Chromatograms) Calculation->Report

Caption: General workflow for chromatographic purity analysis.

DecisionTree Start Analyze Impurity Profile of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Q1 Are key impurities volatile & thermally stable? Start->Q1 Q2 Is high-throughput analysis required? Q1->Q2 No GC Use Gas Chromatography (GC) for residual solvents and volatile impurities. Q1->GC Yes HPLC Use HPLC for routine purity analysis of non-volatile impurities. Q2->HPLC No UPLC Use UPLC for faster analysis and improved resolution. Q2->UPLC Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Section 4: Purity Standards and Regulatory Context

The acceptance criteria for impurities are not arbitrary. They are defined by international regulatory bodies, primarily through the International Council for Harmonisation (ICH) guidelines.[2]

  • ICH Q3A(R2) : This guideline specifically addresses impurities in new drug substances.[24][25] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][24][26]

    • Reporting Threshold : The level at which an impurity must be reported. For a drug with a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[24]

    • Identification Threshold : The level above which the structure of an impurity must be determined. This is often 0.10% or 1.0 mg per day intake, whichever is lower.

    • Qualification Threshold : The level at which an impurity must be assessed for its biological safety.[24][25] An impurity is considered qualified if its level has been adequately justified by safety or clinical studies.[24][25]

Any impurity that is individually listed and limited with a specific acceptance criterion is termed a "specified impurity."[3][24] The goal of the analytical method is to be sensitive and accurate enough to quantify impurities at or below these critical ICH thresholds.

Conclusion and Recommendations

For the comprehensive purity analysis of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, a validated, gradient-elution Reversed-Phase HPLC method remains the most robust and widely accepted primary technique. It offers the best balance of resolution, reliability, and applicability for detecting the most likely process-related and degradation impurities.

  • Recommendation : Develop and validate a gradient RP-HPLC method using a C18 column as the primary quality control procedure for batch release.

  • Complementary Analysis : Employ a validated Gas Chromatography method specifically for the control of residual solvents and other volatile organic impurities, as per ICH Q3C guidelines.

  • For High-Throughput Needs : In discovery or process development environments where speed is critical, transitioning the validated HPLC method to a UPLC platform can significantly enhance productivity without compromising data quality.[19][20][23]

By combining these techniques within a framework guided by ICH principles, researchers and drug developers can ensure a thorough understanding and control of the impurity profile of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, thereby safeguarding the quality and safety of any resulting pharmaceutical products.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Patel, K. N., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • Li, S., et al. (2018). HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Nowak, P., et al. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Chaminade University of Honolulu. (2024, June 11). Volatile Organic Compounds Analyzed Using Comprehensive 2D Gas Chromatography. [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • MDPI. (2025, March 28). Selective Benzene Recognition in Competitive Solvent System (Cyclohexene, Cyclohexane, Tri- and Hexafluorobenzenes) Using Perfluorinated Dinuclear Cu(II) Complex. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • IAEA International Nuclear Information System. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Waters. HPLC Separation Modes. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Organic Syntheses. (2021, October 25). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2- Cyclohexadiene. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • OI Analytical. Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • European Medicines Agency. (2006, October 2). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • Integrated Liner Technologies. (2023, August 23). Volatile Organic Compounds Analysis. [Link]

  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link]

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Comparative

Comparative Reactivity Guide: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene vs. Styrene

Executive Summary This guide provides a technical comparison between Styrene (the benchmark terminal alkene) and 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (a trisubstituted, cyclic, fluorinated analog). While both substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Styrene (the benchmark terminal alkene) and 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (a trisubstituted, cyclic, fluorinated analog).

While both substrates share a styrene-like core (an aromatic ring conjugated to an alkene), their reactivity profiles diverge significantly due to three critical factors:

  • Steric Substitution: The cyclic substrate is trisubstituted , whereas styrene is monosubstituted .

  • Conformational Lock: The cyclohexene ring forces the phenyl group to twist out of coplanarity (~40–60° torsion), significantly dampening resonance conjugation compared to the planar styrene.

  • Fluorine Effect: The para-fluoro substituent blocks metabolic hydroxylation and exerts a strong inductive electron-withdrawing effect (-I), subtly deactivating the alkene compared to a non-fluorinated analog.

Key Takeaway: Styrene is a superior monomer for polymerization, whereas 1-(cyclohex-1-en-1-yl)-4-fluorobenzene is a more selective substrate for oxidative functionalization (e.g., epoxidation) but is effectively inert to homopolymerization.

Structural & Electronic Analysis

Steric & Conformational Landscape
FeatureStyrene1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
Alkene Type Terminal (Monosubstituted)Endocyclic (Trisubstituted)
Conformation Planar (Phenyl & Vinyl coplanar)Twisted (Phenyl twisted ~40° vs. alkene)
Steric Hindrance Low (Accessible terminal CH₂)High (A(1,3) strain with ring protons)
Electronic Nature Electron-rich, highly conjugatedElectron-rich (alkyl donation) but conjugation dampened

The "Twist" Effect: In styrene, the vinyl group lies in the same plane as the phenyl ring, maximizing orbital overlap (


-

conjugation). In the cyclic derivative, steric repulsion between the ortho-phenyl protons and the allylic protons of the cyclohexene ring forces the phenyl ring to twist. This reduces the resonance stabilization of any intermediate carbocation (e.g., during electrophilic addition), making the cyclic substrate behave more like an isolated trisubstituted alkene than a conjugated styrene.
The Fluorine Substituent
  • Electronic: Fluorine is inductively withdrawing (-I) but resonance donating (+M). In alkene chemistry, the -I effect dominates at the

    
    -position. This makes the cyclic alkene slightly less nucleophilic than its non-fluorinated parent (1-phenylcyclohexene) but often still more reactive than styrene toward electrophiles due to the trisubstitution (alkyl donation).
    
  • Metabolic: The p-F atom blocks Cytochrome P450-mediated para-hydroxylation, a primary metabolic clearance route for styrene derivatives. This significantly extends the metabolic half-life of the cyclic scaffold.

Reactivity Matrix

The following table summarizes the performance of both substrates in key synthetic transformations.

Reaction ClassStyrene1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
Epoxidation (mCPBA) Good. Forms styrene oxide. Slower than trisubstituted alkenes.Excellent. Forms epoxide rapidly due to trisubstituted nature. High diastereoselectivity (cis-epoxide relative to ring).
Homopolymerization Excellent. Forms Polystyrene. High ceiling temperature.Poor/Inert. Steric hindrance prevents homopolymerization. Low ceiling temperature.
Hydroboration Anti-Markovnikov. Adds to terminal carbon. Product: 2-phenylethanol.Regioselective. Boron adds to C2 (less hindered). Product: trans-2-arylcyclohexanol.
Hydrogenation Fast. Pd/C reduces alkene to ethylbenzene.Moderate. Pd/C reduces alkene. cis-1-arylcyclohexane favored (suprafacial addition).
Metabolic Oxidation Toxic. Forms styrene oxide (mutagenic) and p-phenol.Stable. p-F blocks ring oxidation; Epoxide forms but is less prone to rearrangement.

Detailed Reactivity Case Studies

Polymerization: The Steric Wall

Styrene is the gold standard for radical and cationic polymerization. The radical is stabilized by the planar phenyl ring. In contrast, 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene does not homopolymerize. The steric bulk of the cyclohexene ring and the twisted phenyl group destabilize the propagating radical/cation. Furthermore, the "ceiling temperature" (where depolymerization rate = polymerization rate) for


-substituted styrenes is often below room temperature.
  • Application Note: Do not attempt to use the cyclic compound as a monomer for plastics. It may, however, be used as a comonomer in specialized catalytic systems (e.g., copolymerization with ethylene using constrained geometry catalysts).

Hydroboration-Oxidation: Stereochemical Control
  • Styrene: Hydroboration is controlled by electronics and sterics, placing Boron at the terminal carbon (Anti-Markovnikov).

  • Cyclic Substrate: The reaction is highly stereoselective.

    • Syn-Addition: Borane adds across the double bond from the face opposite to any pre-existing bulky substituents (though here the ring is flat-ish).

    • Regiochemistry: Boron adds to C2 (the

      
      -carbon relative to the phenyl ring) because C1 is tertiary and sterically crowded.
      
    • Oxidation: Retention of configuration.

    • Result: The net result is the formation of trans-2-(4-fluorophenyl)cyclohexanol . The H and OH are added cis relative to each other (syn addition), but because H adds to C1 and OH ends up at C2, the aryl group and the hydroxyl group end up trans.

Experimental Protocols

Protocol A: Epoxidation (mCPBA)

Applicable to both substrates for synthesizing metabolic standards or intermediates.

Reagents:

  • Substrate (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv, 77% max)

  • Dichloromethane (DCM, 0.1 M concentration)

  • Saturated NaHCO₃ and Na₂SO₃

Procedure:

  • Dissolve 1.0 mmol of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene in 10 mL DCM. Cool to 0°C.[1]

  • Add mCPBA (1.2 mmol) portion-wise over 5 minutes.

  • Warm to room temperature and stir.

    • Observation: The cyclic substrate typically reacts faster (1–2 h) than styrene (3–5 h) due to the electron-donating alkyl ring residues, despite the F-deactivation.

  • Quench: Pour into a 1:1 mixture of sat. NaHCO₃ and sat. Na₂SO₃ (destroys excess peroxide). Stir vigorously for 20 mins.

  • Workup: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Hydroboration-Oxidation

Targeting the alcohol derivative.

Reagents:

  • Substrate (1.0 equiv)

  • BH₃[2][3]·THF complex (1.0 M, 0.5 equiv)

  • NaOH (3 M), H₂O₂ (30%)

Procedure:

  • Under Nitrogen, dissolve 1.0 mmol substrate in anhydrous THF. Cool to 0°C.[1]

  • Add BH₃·THF (0.5 mL, 0.5 mmol) dropwise.

  • Stir at 0°C for 1 h, then RT for 1 h.

  • Oxidation: Cool to 0°C. Carefully add 3M NaOH (1 mL) followed by H₂O₂ (1 mL). Caution: Exothermic.

  • Stir at 50°C for 1 hour to ensure complete oxidation.

  • Workup: Extract with ether, wash with water/brine.

  • Outcome:

    • Styrene

      
       2-Phenylethanol (Primary alcohol).
      
    • Cyclic

      
      trans-2-(4-fluorophenyl)cyclohexanol (Secondary alcohol).
      

Visualizations

Steric & Electronic Comparison Flowchart

ReactivityComparison cluster_0 Styrene (Reference) cluster_1 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene Styrene Styrene (Planar, Terminal Alkene) PolySty Polystyrene (Facile Polymerization) Styrene->PolySty Radical Initiator StyOxide Styrene Oxide (Terminal Epoxide) Styrene->StyOxide mCPBA Cyclic Cyclic Substrate (Twisted, Trisubstituted) Styrene->Cyclic Structural Modification: +Ring (Sterics) +Fluorine (Electronics) NoPoly No Homopolymerization (Steric Barrier) Cyclic->NoPoly Radical Initiator CycEpoxide Cyclic Epoxide (Fast, Diastereoselective) Cyclic->CycEpoxide mCPBA (Faster) MetabStable Metabolically Stable (F-blocks p-oxidation) Cyclic->MetabStable P450 Enzymes

Caption: Comparison of reaction pathways. Note the blockage of polymerization for the cyclic substrate (red dashed line) versus the facile pathway for styrene (green solid line).

Hydroboration Regioselectivity

Hydroboration Start Hydroboration Substrate Sty Styrene Start->Sty Cyc 1-(Cyclohex-1-en-1-yl)-4-F-benzene Start->Cyc Sty_TS Transition State: Boron on Terminal C Sty->Sty_TS BH3-THF Sty_Prod 2-Phenylethanol (Anti-Markovnikov) Sty_TS->Sty_Prod [O] Cyc_TS Transition State: Boron on C2 (Less Hindered) Cyc->Cyc_TS BH3-THF Cyc_Prod trans-2-(4-F-phenyl)cyclohexanol (Stereoselective) Cyc_TS->Cyc_Prod [O]

Caption: Divergent regiochemical outcomes in hydroboration. Styrene yields a primary alcohol; the cyclic substrate yields a secondary, trans-configured alcohol.

References

  • ChemicalBook. 2-(4-fluorophenyl)cyclohexanone synthesis. Retrieved from .

  • National Institutes of Health (NIH). Activated decay pathways for planar vs twisted singlet phenylalkenes. Retrieved from .

  • BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from .

  • Deep Blue Repositories (University of Michigan). Chapter 1: Oxygen-Directed Hydroboration. Retrieved from .

  • Royal Society of Chemistry (RSC). Polycyclohexene: homopolymerisation of cyclohexene under mild conditions. Retrieved from .

  • Master Organic Chemistry. Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Retrieved from .

Sources

Validation

Fluorine substitution effects on 1-phenylcyclohexene properties

Defining Scope of Guide I'm now focusing on defining the scope for the "Fluorine substitution effects on 1-phenylcyclohexene properties" guide. I've classified it as a "Publish Comparison Guide" targeted at researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Defining Scope of Guide

I'm now focusing on defining the scope for the "Fluorine substitution effects on 1-phenylcyclohexene properties" guide. I've classified it as a "Publish Comparison Guide" targeted at researchers, scientists, and the drug development sector. My goal is to determine the optimal structure and content to best serve their needs.

Outlining Guide Structure

I'm now outlining the structure, prioritizing autonomy and scientific integrity. I'm focusing on causality, self-validating protocols, and real citations (verified URLs) using Google Search for relevant literature. I'll include data tables, step-by-step protocols, and Graphviz diagrams for workflow visualization, adhering to specific color and contrast rules. I'm using search terms like "Fluorine substitution effects 1-phenylcyclohexene" to find relevant papers.

Analyzing Comparison Scope

I'm now analyzing potential areas of comparison, specifically conformational dynamics (half-chair twist, phenyl ring orientation), physicochemical properties (LogP, pKa, solubility), metabolic stability (blocking metabolic hotspots), and reactivity (electrophilic addition rates, oxidation resistance). I am also drafting the guide's structure, which will include a technical title, executive summary, sections on conformational analysis, and physicochemical profiling.

Defining Guide Data Focus

I'm now integrating lipophilicity, solubility data and metabolic stability, and pharmacokinetics into Section 3 of the guide, focusing on blocking oxidation. Section 4 will address synthetic accessibility, including protocols for Suzuki coupling and fluorination. Section 5 will detail experimental validation protocols for LogP measurement and metabolic stability assays, with a final section dedicated to references. I'm prioritizing direct literature citations. I need to gather specific data on lipophilicity and solubility. I will verify if there are specific papers on 1-phenylcyclohexene or general principles of fluorinated phenyl-cycloalkenes. If necessary, I will broaden the scope of the search.

Examining Search Findings

I've been meticulously sifting through search results. The direct comparison of 1-phenylcyclohexene and its fluorinated variants remains elusive; no papers bear that precise title. However, initial searches hint at relevant data points in broader contexts. I'm pivoting to explore related studies to piece together the comparative insights I need.

Synthesizing Found Data

I've gathered quite a bit now. I am noticing that I have data on fluorine's general effects on molecules. I have also found relevant data points, such as the conformational preferences of the phenyl group in cyclohexene, the metabolic implications of fluorine on the phenyl ring, and some synthesis techniques. I am beginning to craft a narrative that draws connections.

Defining the Scaffolds

I'm now clarifying the scope; "phenylcyclohexene" isn't a singular product but a class of scaffolds central to drug discovery. The real comparison is between fluorinated and non-fluorinated versions. I'm focusing on structural effects: how the phenyl ring twists to avoid steric clashes and how fluorine substitution alters both electronic properties and metabolic profiles, especially considering different fluorine locations, like on the phenyl or cyclohexene ring. I also am planning to use representative case studies as part of the analysis.

Pinpointing Experimental Details

I'm now hunting for detailed experimental procedures. Specifically, I'm after a proven synthesis protocol for 1-(4-fluorophenyl)cyclohexene, as well as established methods for LogP determination and microsomal assay-based metabolic stability. These experimental procedures are necessary for the technical guide I'm drafting. The values, such as t1/2 increase from X to Y, will be cited from reviews on fluorine in drug design.

Analyzing Lipophilicity Values

I'm currently focused on consolidating LogP data, specifically examining lipophilicity values. I've noted a consensus LogP of ~3.64 for 1-Phenylcyclohexene. Now, I'm digging into how fluorine substituents affect aryl rings, generally showing an increase in lipophilicity when monofluoro substituted.

Evaluating Fluorine's Impact

I've been analyzing the impact of fluorine substituents on lipophilicity, focusing on how mono-fluorination affects aryl rings. While polyfluorinated cyclohexanes are different, with multiple fluorines, I'm finding that mono-fluorination increases lipophilicity slightly, typically LogP by ~0.1-0.2 units. For example, the p-F analog is ~3.8, while the parent is ~3.6. This aligns with the "Goldilocks" concept: a minor lipophilicity increase coupled with metabolic stability enhancement.

Prioritizing Stabilization Strategies

I'm now zeroing in on a refined narrative, focusing the guide. It compares the parent compound, 1-phenylcyclohexene, with metabolically stabilized analogs. I've decided to prioritize 1-(4-fluorophenyl)cyclohexene as the primary comparison. This is because fluorination at the para-position of the phenyl ring is a classic bioisostere to block P450 oxidation at the aryl ring. I'm noting how this strategy is frequently used in drug discovery.

Synthesizing Key Reaction Details

I'm synthesizing the key details for synthesizing 1-(4-fluorophenyl)cyclohexene analogs. The Suzuki coupling is the standard method, using 1-chlorocyclohexene (or triflate) and 4-fluorophenylboronic acid. I'm noting common catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, and bases such as Na2CO3 or K2CO3. I'm focusing on the solvents (Dioxane/Water or Toluene/Ethanol/Water) and reaction conditions (Reflux or Microwave).

Comparative

A Comparative Spectroscopic Guide: Unveiling the Impact of Fluorination on Phenylcyclohexenes

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. This guide provides an in-depth spectroscopic com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. This guide provides an in-depth spectroscopic comparison between non-fluorinated 1-phenylcyclohexene and its fluorinated analog, 1-(4-fluorophenyl)cyclohexene. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the profound and predictable effects of fluorine substitution, offering researchers a practical framework for the characterization of fluorinated molecules.

The Rationale for Fluorination: Beyond a Simple Substitution

The decision to introduce fluorine into a drug candidate is a calculated one, driven by the element's unique properties. With high electronegativity and a van der Waals radius similar to hydrogen, fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. These alterations often manifest as enhanced metabolic stability, increased binding affinity, and modified acidity (pKa), making fluorination a powerful tool for optimizing drug-like properties.[1] Understanding how this strategic substitution impacts routine spectroscopic analysis is paramount for unambiguous structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy provides the most detailed insights into the structural changes induced by fluorination. The analysis is multifaceted, involving ¹H, ¹³C, and the unique ¹⁹F nucleus.

¹H NMR: The Inductive Effect in Action

In comparing the ¹H NMR spectra of 1-phenylcyclohexene and 1-(4-fluorophenyl)cyclohexene, the most notable changes appear in the aromatic region. The protons on the phenyl ring of the fluorinated compound experience a downfield shift. This is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect, which "deshields" the neighboring protons by reducing the electron density around them. The vinylic and allylic protons of the cyclohexene ring show less significant, but still measurable, shifts.

¹³C NMR: Carbon-Fluorine Coupling Unveiled

The ¹³C NMR spectrum reveals even more dramatic differences. The carbon atom directly bonded to fluorine (C-F) in 1-(4-fluorophenyl)cyclohexene exhibits a large chemical shift and, crucially, a significant one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.[1] This large coupling can cause the signal to appear as a broad doublet, which can sometimes be mistaken for two separate peaks or be lost in the baseline noise if the signal-to-noise ratio is low.[1] Furthermore, two- and three-bond couplings (²JCF and ³JCF) to adjacent carbons are also observable, providing a rich dataset for structural confirmation. Specialized techniques like ¹³C-{¹H, ¹⁹F} double decoupling can be employed to simplify these complex spectra by removing C-F coupling, resulting in sharp singlet peaks.[2]

¹⁹F NMR: A Unique and Sensitive Probe

The presence of fluorine allows for ¹⁹F NMR spectroscopy, a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3][4] This results in a clean spectrum with no background signals, as fluorine is not naturally present in most biological systems or common lab solvents. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, offering a wide spectral dispersion that minimizes signal overlap.[4] For 1-(4-fluorophenyl)cyclohexene, a single peak would be expected in the aromatic fluorine region, with its precise chemical shift providing a sensitive fingerprint of the molecule's electronic structure.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like 1-(4-fluorophenyl)cyclohexene.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Chemical Synthesis purification Column Chromatography / Recrystallization synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr ir Infrared (IR) purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation G cluster_nonfluorinated 1-Phenylcyclohexene cluster_fluorinated 1-(4-Fluorophenyl)cyclohexene mol1 mol2 F F H_ortho H F->H_ortho Deshielding Effect (1H NMR) C_ipso C F->C_ipso Strong Coupling (13C NMR)

Caption: Structural comparison highlighting the fluorine atom's influence on neighboring protons and the ipso-carbon.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following general protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.0 ppm). [5]For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer is referenced to a known frequency.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Consider using techniques like APT or DEPT to aid in peak assignment. [6] * ¹⁹F NMR: Acquire proton-decoupled spectra. The high sensitivity of ¹⁹F typically requires fewer scans than ¹³C NMR.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables. Pay close attention to the C-F stretch in the fluorinated compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC-MS) system. For less volatile compounds, liquid chromatography (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred. [7]2. Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to that of the known non-fluorinated analog and predict fragmentation pathways.

Conclusion

The strategic fluorination of phenylcyclohexene provides a clear and instructive example of how a single atomic substitution can profoundly influence a molecule's spectroscopic signature. The changes observed in NMR, IR, and MS are not random but are governed by the fundamental physicochemical properties of fluorine. For researchers in drug development, a thorough understanding of these effects is not merely academic; it is a practical necessity for confirming the successful synthesis of novel fluorinated compounds and for ensuring their structural integrity throughout the discovery pipeline.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Neto, B. A. D. (2020). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • NIST. Cyclohexene, 1-phenyl-. NIST WebBook. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Furin, G. G., et al. (2018). Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • PubMed Central (PMC). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

  • PubMed Central (PMC). How to 19F MRI: applications, technique, and getting started. [Link]

  • ACS Publications. Electronic spectroscopy of jet-cooled 1-phenylcyclohexene: conformation of the ground and excited electronic states. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

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  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ARKAT USA, Inc. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Washington. Fluorine NMR. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

This document provides a detailed protocol for the safe and compliant disposal of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS No. 1546-11-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS No. 1546-11-8). As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide immediate, actionable information and a deeper understanding of the chemical principles that inform these essential procedures.

Immediate Action Protocol: Executive Summary

If you have waste containing 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene, follow these core directives immediately:

  • Do Not Drain Dispose: Under no circumstances should this chemical or materials contaminated with it be disposed of down the sink.[1][2] It is harmful to aquatic life.[3][4]

  • Segregate as Halogenated Waste: This compound contains fluorine, a halogen. It must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated solvents.[1][2][5][6]

  • Use Designated Containers: Collect waste in a properly labeled, sealed, and compatible chemical waste container. The original product container is often the best choice for unused or outdated chemicals.[1][7][8]

  • Wear Appropriate PPE: At a minimum, wear nitrile gloves, safety goggles with side shields, and a lab coat when handling this chemical.[9][10]

Synthesized Hazard Profile and Chemical Rationale

Hazard Category Anticipated Risk Justification and Causality Primary References
Flammability High The cyclohexene component makes the molecule a flammable hydrocarbon.[4][11] Vapors may be heavier than air and can form explosive mixtures, posing a flashback risk.[9][11][12][4][9][11][12]
Health Hazards Moderate Skin & Eye Irritant: Aromatic and hydrocarbon compounds are often irritating to the skin and eyes.[3][7][9] Respiratory Irritant: Inhalation may irritate the respiratory tract.[7][9] Aspiration Hazard: If swallowed, it may enter the lungs and cause damage, a known risk for similar hydrocarbon structures.[4][12][3][4][7][9][12]
Environmental Hazards High Aquatic Toxicity: Fluorinated aromatic compounds and cyclic hydrocarbons are often toxic to aquatic life with long-lasting effects.[3][4] This compound has a high calculated XLogP3 of 4.6, indicating low water solubility and potential for bioaccumulation.[13][3][4][13]
Reactivity Moderate Incompatible with strong oxidizing agents, nitrates, acids, and bases.[9][14] Hazardous decomposition upon combustion can produce carbon oxides and highly toxic hydrogen fluoride gas.[7][7][9][14]

Core Disposal Principle: The Importance of Segregation

The single most critical step in disposing of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene is its classification as halogenated organic waste . The presence of the carbon-fluorine bond places it in this special category.

Why is segregation critical? Disposal pathways for halogenated and non-halogenated solvents are fundamentally different.

  • Non-halogenated solvents are often recycled as fuel additives for cement kilns.[2]

  • Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[2] Mixing halogenated waste into a non-halogenated stream, even in small amounts, contaminates the entire container, leading to significantly higher disposal costs and environmental risk.[2]

Caption: Waste segregation workflow for proper disposal.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste containing 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene.

Part A: Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles with side shields at all times.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

  • Ventilation: Handle the chemical and its waste in a well-ventilated area, preferably within a certified chemical fume hood.

Part B: Waste Collection and Storage

  • Container Selection:

    • Use a designated, leak-proof container compatible with organic solvents. Borosilicate glass or high-density polyethylene (HDPE) are suitable.

    • The container must have a secure, screw-top cap to prevent spills and vapor release.[1]

    • Ensure the container is clean and dry. Residual chemicals could react with the waste.[6]

  • Container Labeling (Perform BEFORE adding waste):

    • Affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[5][15]

    • Clearly write "Halogenated Organic Waste" on the label.

    • List all chemical constituents by their full name, including 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene. Do not use abbreviations.[1]

    • Maintain an approximate percentage of each component.

  • Waste Accumulation:

    • Carefully pour the waste into the labeled container using a funnel to prevent spills.

    • Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[5][16]

    • Keep the waste container securely capped at all times, except when actively adding waste.[1] This is a critical regulatory requirement and prevents the release of flammable vapors.

    • Store the container in a designated "Satellite Accumulation Area" within the lab, which should be at or near the point of generation.[15][17]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Disposal of Contaminated Solids:

    • Gloves, paper towels, and other solid materials contaminated with 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene must also be treated as hazardous waste.

    • Collect these materials in a separate, clearly labeled, sealed plastic bag or container.

    • The label must read: "Solid Hazardous Waste" and list the chemical contaminant.

    • Consult your EHS department for specific collection procedures for contaminated solid waste.

  • Requesting Pickup:

    • Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself.[8]

DisposalWorkflow start Start: Have Waste? ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Yes container Step 2: Select & Pre-Label 'HALOGENATED' Waste Container ppe->container transfer Step 3: Transfer Waste (Use Fume Hood & Funnel) container->transfer seal Step 4: Securely Cap Container (Keep closed when not in use) transfer->seal store Step 5: Store in Satellite Accumulation Area seal->store pickup Step 6: Contact EHS for Waste Pickup store->pickup end End: Waste Disposed pickup->end

Caption: Step-by-step disposal workflow.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to ensure laboratory safety.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Isolate the Area: Secure the area and prevent entry.

  • Assess the Spill:

    • Minor Spill (manageable by lab staff): If the spill is small, you are trained, and have the proper equipment, proceed with cleanup.

    • Major Spill (requires EHS): If the spill is large, has spread rapidly, or you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

  • Cleanup of a Minor Spill:

    • Ensure you are wearing the full PPE described in Section 4.

    • Remove all ignition sources from the area.[9][11]

    • Contain the spill by surrounding it with an absorbent material (e.g., vermiculite, dry sand).[9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Once contained, absorb the liquid with the absorbent material, working from the outside in.

    • Place all contaminated absorbent materials and any broken glass into a sealed, puncture-resistant container.

    • Label the container as "Solid Hazardous Waste: 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene" and dispose of it through EHS.[8]

    • Clean the spill area with soap and water.

References

  • Cyclohexane - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. [Link]

  • Safety Data Sheet for Fluorobenzene. (2020). Carl Roth. [Link]

  • 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Cyclohexene. (2024). DC Fine Chemicals. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safety Data Sheet for Cyclohexane. (2020). Carl Roth. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268 Appendix III. [Link]

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  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene

Deconstructing the Hazard: A Proactive Risk Assessment Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards posed by 1-(Cyclohex-1-en-1-yl)-4-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Deconstructing the Hazard: A Proactive Risk Assessment

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards posed by 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene. By examining its constituent parts—a fluorinated benzene ring and a cyclohexene moiety—we can anticipate its toxicological and physical hazards.

Anticipated Hazard Profile:

  • Flammability: Both the fluorobenzene and cyclohexene components are flammable.[1][2][3] Vapors can be heavier than air, travel to an ignition source, and flash back.[3] Therefore, this compound should be treated as a highly flammable liquid .[1][2]

  • Health Hazards:

    • Eye Contact: Based on data for fluorobenzene and similar fluorinated compounds, this chemical is expected to cause serious eye irritation or damage .[1][4][5]

    • Skin Contact: Skin contact is likely to cause irritation.[4] Prolonged contact may also lead to defatting of the skin.[1]

    • Inhalation: Vapors may cause respiratory tract irritation, with potential for symptoms like headache, dizziness, and nausea at high concentrations.[3][4]

    • Ingestion: The compound may be harmful if swallowed.[2] An aspiration hazard, where the liquid enters the lungs, is also a possibility with similar low-viscosity organic compounds.[6]

  • Environmental Hazards: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1][2][5] Therefore, release into the environment must be strictly avoided.[5]

The Core Defense: A Multi-Layered PPE Strategy

The selection of PPE is not a checklist; it is a dynamic risk management system. The following recommendations are designed to provide comprehensive protection during routine laboratory handling.

Eye and Face Protection: The Non-Negotiable First Line

Given the high likelihood of severe eye damage, robust eye and face protection is mandatory.[5]

  • Protocol:

    • Primary Protection: Always wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

    • Secondary Protection: When handling quantities greater than a few milliliters or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7]

  • The Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield protects the rest of the face and provides an additional barrier against energetic splashes.[7] An eyewash station must be immediately accessible.[2][4]

Skin and Body Protection: An Impermeable Barrier

Protecting the skin requires a two-pronged approach: appropriate gloves and protective clothing.

  • Glove Selection:

    • Protocol: Use chemically resistant gloves inspected for tears or holes before each use.[6] Nitrile gloves are a common starting point, but always consult manufacturer-specific data for resistance to your specific compound or similar solvents. Double-gloving can provide additional protection. After handling, remove gloves using a technique that avoids touching the outer contaminated surface and wash hands thoroughly.[6]

    • The Causality: No glove material offers indefinite protection. Chemicals will eventually permeate the material. The "breakthrough time" is the time it takes for the chemical to be detected on the inside of the glove. Selecting a glove with a long breakthrough time for similar chemicals is critical for safety.

Glove MaterialExpected Performance with Similar SolventsBreakthrough Time (Guideline)
Nitrile Good resistance to general solvents and oils.> 8 hours (for Cyclohexane)[3]
Neoprene Good resistance to a broad range of chemicals.Varies; check manufacturer data.
Viton® Excellent resistance to aromatic and halogenated hydrocarbons.> 8 hours (for Cyclohexane)[3]
Latex Poor resistance to many organic solvents.Not Recommended.
  • Protective Clothing:

    • Protocol: Wear a flame-retardant lab coat over personal clothing.[6] For procedures involving larger volumes or a higher splash risk, chemical-resistant aprons or coveralls are necessary.[6][7] All protective clothing should be removed before leaving the laboratory.[4]

    • The Causality: A flame-retardant lab coat provides protection against accidental splashes and ignition. Chemical-resistant materials like Tyvek® or rubber offer a higher barrier against direct liquid contact.[7]

Respiratory Protection: Safeguarding Against Inhalation
  • Protocol: All handling of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene should be performed inside a certified chemical fume hood to keep airborne concentrations low.[4] If engineering controls are insufficient or during an emergency, respiratory protection is required.

  • Respirator Type: A full-facepiece respirator with an organic vapor cartridge is recommended.[8] If particulate matter could also be generated, a P100 filter should be included.[9]

  • The Causality: A chemical fume hood is the primary engineering control to prevent inhalation exposure. A respirator is a last line of defense, necessary when vapor concentrations may exceed occupational exposure limits. A full-facepiece model also provides superior eye protection.[8]

Operational and Disposal Plans: From Benchtop to Waste

Safe handling extends beyond PPE. It encompasses your entire workflow, from storage to disposal.

Safe Handling and Storage Workflow
  • Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed.[4] Confirm your chemical fume hood is functioning correctly.

  • Grounding: When transferring the chemical between metal containers, ground and bond the containers to prevent static electricity discharge, which could ignite flammable vapors.[1][3]

  • Tools: Use only non-sparking tools.[1][2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[1][4]

Disposal Plan: The Criticality of Segregation

As a halogenated organic compound, the disposal of 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene requires specific procedures. Improper segregation can significantly increase disposal costs and environmental impact.[10]

  • Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12] The container must be made of a compatible material (e.g., polyethylene) and have a tight-sealing lid.[13]

  • Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name(s) of the contents as soon as the first drop of waste is added.[14] Do not use abbreviations.[11]

  • Segregation: Do NOT mix halogenated waste with non-halogenated waste.[10][12] Also, keep it separate from acids, bases, heavy metals, and other incompatible waste streams.[12][14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[10][11]

Visualizing Safety: PPE Workflow

The sequence of donning and doffing (putting on and taking off) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2 Wash1 Wash Hands

Caption: PPE Donning and Doffing Sequence.

Emergency Response: Immediate, Decisive Action

In the event of an exposure or spill, rapid and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[1][3]

  • Spill: Evacuate the area. Remove all ignition sources.[2] Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[14]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Cyclohexane. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved from [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]

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